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2-[4-(trifluoromethyl)phenoxy]propanoic Acid Documentation Hub

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  • Product: 2-[4-(trifluoromethyl)phenoxy]propanoic Acid
  • CAS: 69484-34-0

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile of 2-[4-(trifluoromethyl)phenoxy]propanoic acid

Executive Summary & Physicochemical Profile Compound Identity: IUPAC Name: 2-[4-(trifluoromethyl)phenoxy]propanoic acid Common Name: Trifop (Acid form); 4-TFPPA CAS Registry Number: 69484-34-0 (Acid form) Molecular Formu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile

Compound Identity:

  • IUPAC Name: 2-[4-(trifluoromethyl)phenoxy]propanoic acid

  • Common Name: Trifop (Acid form); 4-TFPPA

  • CAS Registry Number: 69484-34-0 (Acid form)

  • Molecular Formula: C₁₀H₉F₃O₃

  • Molecular Weight: 234.17 g/mol

Relevance: This compound serves as the bioactive acid moiety for the "fop" class of herbicides (aryloxyphenoxypropionates). It acts as an acetyl-CoA carboxylase (ACCase) inhibitor. In drug development and agrochemical synthesis, understanding its solubility is critical for formulation (emulsifiable concentrates), purification (recrystallization), and bioavailability studies.

Physicochemical Drivers: The solubility behavior of 2-[4-(trifluoromethyl)phenoxy]propanoic acid is governed by two competing structural motifs:

  • Hydrophobic Domain: The 4-(trifluoromethyl)phenoxy tail. The trifluoromethyl (-CF₃) group is highly lipophilic and electron-withdrawing, enhancing solubility in non-polar and chlorinated solvents while increasing acidity.

  • Hydrophilic Domain: The propanoic acid head group. This moiety facilitates hydrogen bonding (dimerization in non-polar solvents, ionization in aqueous media).

PropertyValue (Approx.)Implication for Solubility
pKa 3.10 – 3.30Acidic. Soluble in alkaline aqueous buffers (pH > 5) as a salt.
LogP 2.8 – 3.2Moderately lipophilic. Prefers organic phases over acidic water.
Melting Point 95 – 105 °CSolid at room temperature. High lattice energy requires polar or heated solvents for dissolution.

Solubility Profile in Organic Solvents

The following matrix categorizes solvents based on their interaction mechanism with the solute. Data is synthesized from structural analogs (Fluazifop-P, Haloxyfop) and thermodynamic principles.

A. High Solubility (Process Solvents)

Best for: Reaction media, stock solutions, transfer.

SolventSolubility RatingMechanism
Acetone Very High (>200 g/L)The carbonyl oxygen of acetone acts as a strong H-bond acceptor for the carboxylic acid proton, disrupting cyclic dimers.
Methanol / Ethanol High (>150 g/L)Amphiprotic nature allows solvation of both the polar acid head (via H-bonding) and the aromatic tail.
Ethyl Acetate High (>120 g/L)Excellent general solvent. Breaks acid dimers via H-bonding; compatible with the lipophilic fluorinated ring.
DMF / DMSO Very High (>300 g/L)High dielectric constants and strong H-bond accepting capability solubilize the compound readily, even at high concentrations.
B. Moderate Solubility (Extraction & Partitioning)

Best for: Liquid-liquid extraction, chromatography.

SolventSolubility RatingMechanism
Dichloromethane (DCM) Moderate-HighThe electron-deficient hydrogen of DCM interacts with the electron-rich fluorine atoms and ether oxygen. Good for extraction from acidified aqueous phases.
Toluene ModerateSolvation is driven by

stacking interactions between the solvent and the phenoxy ring. Heating significantly increases solubility.
Chloroform ModerateSimilar to DCM but often provides slightly higher solubility due to greater acidity of the solvent proton.
C. Low Solubility (Crystallization Anti-Solvents)

Best for: Purification, precipitation.

SolventSolubility RatingMechanism
Hexanes / Heptane Low (<5 g/L)The polar carboxylic acid group prevents significant dissolution in purely aliphatic hydrocarbons at room temperature.
Water (pH < 2) Very LowIn its protonated (neutral) form, the hydrophobic CF₃-phenoxy tail dominates, rendering it insoluble.

Thermodynamic & Mechanistic Diagrams

Mechanism of Solvation

The dissolution process depends on the solvent's ability to disrupt the intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups in the solid state.

SolvationMechanism SolidState Solid State (Cyclic Dimers) PolarProtic Polar Protic Solvent (MeOH, EtOH) SolidState->PolarProtic H-Bond Donor/Acceptor Breaks Dimer PolarAprotic Polar Aprotic Solvent (Acetone, DMF) SolidState->PolarAprotic H-Bond Acceptor Breaks Dimer NonPolar Non-Polar Solvent (Hexane, Toluene) SolidState->NonPolar Weak Van der Waals Dimer Persists Solvated_Protic Fully Solvated (Monomers) PolarProtic->Solvated_Protic Solvated_Aprotic Solvated Anion/Complex (High Solubility) PolarAprotic->Solvated_Aprotic Precipitate Low Solubility (Aggregation) NonPolar->Precipitate At Room Temp

Figure 1: Mechanistic pathways for the dissolution of 2-[4-(trifluoromethyl)phenoxy]propanoic acid in various solvent classes.

Solvent Selection Decision Tree

SolventSelection Start Select Process Goal Goal_Reaction Reaction / Synthesis Start->Goal_Reaction Goal_Extract Extraction / Workup Start->Goal_Extract Goal_Purify Recrystallization Start->Goal_Purify React_Temp High Temp Required? Goal_Reaction->React_Temp Extract_Phase Aqueous Phase pH? Goal_Extract->Extract_Phase Purify_Method Method Goal_Purify->Purify_Method React_Yes Toluene / Xylene React_Temp->React_Yes Yes React_No THF / DCM / EtOAc React_Temp->React_No No Acidic Use DCM or EtOAc (Compound is Neutral) Extract_Phase->Acidic pH < 3 Basic Compound is Salt (Stays in Water) Extract_Phase->Basic pH > 5 Solvent_Pair Toluene (Hot) + Hexane (Cool) Purify_Method->Solvent_Pair Binary System Single_Solvent Ethanol/Water Mix Purify_Method->Single_Solvent Single System

Figure 2: Decision matrix for solvent selection based on experimental objectives.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data (mg/mL) for your specific lot.

  • Preparation: Weigh approximately 200 mg of 2-[4-(trifluoromethyl)phenoxy]propanoic acid into a 4 mL glass vial.

  • Saturation: Add exactly 1.0 mL of the target solvent (e.g., Toluene).

  • Equilibration: Cap tightly and vortex for 2 minutes. Place in a shaking incubator at 25°C for 24 hours.

    • Check: If the solid dissolves completely, add more solid until a persistent precipitate remains (supersaturation).

  • Filtration: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-warmed if testing elevated temperatures) into a pre-weighed vial.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (g/L).
Protocol B: Recrystallization for Purification

Target Purity: >98% HPLC

  • Dissolution: Dissolve crude acid in the minimum amount of hot Toluene (approx. 80°C).

  • Clarification: If insoluble particulates remain, filter hot through a glass frit.

  • Nucleation: Allow the solution to cool slowly to room temperature.

  • Anti-Solvent Addition: If crystallization is slow, add Hexane dropwise until slight turbidity persists, then re-heat slightly to clear and cool again.

  • Harvest: Collect crystals via vacuum filtration and wash with cold Hexane/Toluene (9:1 ratio).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81596, 2-Phenoxypropionic acid. Retrieved February 12, 2026, from [Link]

  • Vertex AI Search. (2026). Trifop Herbicide Physical Properties and Patent Data. Retrieved February 12, 2026.
  • LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid Physical Properties. Retrieved February 12, 2026, from [Link]

Exploratory

"2-[4-(trifluoromethyl)phenoxy]propanoic acid" as a pharmaceutical intermediate

This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifically PPAR agonists) and advanced agrochemicals.

[1][2][3]

Executive Summary

2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a phenoxypropionic acid moiety substituted with a lipophilic trifluoromethyl group—mimics endogenous fatty acids and eicosanoids. This biomimetic property makes it a high-value intermediate for synthesizing Peroxisome Proliferator-Activated Receptor (PPAR) agonists (used in dyslipidemia and type 2 diabetes) and specific Aldose Reductase Inhibitors (ARIs).[1]

While historically significant in agrochemistry (as the core of Fluazifop), its pharmaceutical grade requires stringent control over stereochemistry and trace organic impurities, distinguishing it from industrial-grade variants.

Property Specification
IUPAC Name 2-[4-(trifluoromethyl)phenoxy]propanoic acid
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Key Functionality Chiral carboxylic acid; Lipophilic ether
Primary Application Intermediate for PPAR

/

agonists; Metabolic modulators

Therapeutic Relevance & Mechanism

The compound serves as the bioactive pharmacophore for a class of drugs targeting nuclear receptors.

The PPAR Connection

The 2-phenoxypropanoic acid motif is essential for binding to the ligand-binding domain (LBD) of PPARs.[1]

  • Mechanism: The carboxylic acid head group forms a hydrogen bond network with tyrosine residues (e.g., Tyr464 in PPAR

    
    ) in the receptor's AF-2 helix.
    
  • Role of CF3: The 4-trifluoromethyl group occupies the hydrophobic pocket of the receptor, enhancing binding affinity and metabolic stability against P450 oxidation compared to non-fluorinated analogs.

Chirality Matters

Biological activity is often stereospecific.[1] For most PPAR agonists and related metabolic drugs, the (R)-enantiomer is the eutomer (active form), mimicking the stereochemistry of natural lipid substrates. Therefore, asymmetric synthesis or chiral resolution is a critical process requirement.

Synthetic Methodologies

Two primary routes exist: a cost-effective racemic synthesis followed by resolution, and a stereoselective route using chiral pool materials.[1]

Route A: Williamson Ether Synthesis (Racemic)

This is the standard industrial route, involving the nucleophilic substitution of 4-trifluoromethylphenol on a 2-chloropropionate derivative.[1]

  • Reagents: 4-trifluoromethylphenol, Methyl 2-chloropropionate, K₂CO₃ (base).[1]

  • Solvent: Acetonitrile or Toluene/Water (biphasic with PTC).

  • Conditions: Reflux, 4–6 hours.

  • Yield: >90%.

Route B: Stereoselective Inversion (Chiral)

To produce the high-value (R)-isomer directly, a Mitsunobu reaction or S_N2 inversion on an activated lactate is used.[1]

  • Starting Material: (S)-Methyl lactate (Chiral Pool).[1]

  • Activation: Mesylation of (S)-lactate to form (S)-methyl 2-(methylsulfonyloxy)propionate.[1]

  • Substitution: Reaction with 4-trifluoromethylphenol causes Walden inversion, yielding the (R)-ether .[1]

  • Hydrolysis: Mild saponification (LiOH) yields the (R)-acid without racemization.[1]

Synthesis Workflow Diagram

Synthesispathway cluster_legend Process Key Phenol 4-Trifluoromethylphenol Racemic_Ester Racemic Ester Phenol->Racemic_Ester Route A: + 2-Chloropropionate + K2CO3 (Reflux) R_Ester (R)-Ester (Inverted Config) Phenol->R_Ester Coupling Lactate (S)-Methyl Lactate Mesylate (S)-Mesylate Intermediate Lactate->Mesylate MsCl, Et3N Mesylate->R_Ester Route B: + Phenol + K2CO3 (SN2 Inversion) Final_Product 2-[4-(CF3)phenoxy]propanoic acid Racemic_Ester->Final_Product Hydrolysis (NaOH) R_Ester->Final_Product Mild Hydrolysis (LiOH) key Route A = Cost Effective Route B = High Enantiomeric Excess

Figure 1: Comparison of Racemic (Route A) and Stereoselective (Route B) synthesis pathways.

Process Optimization & Critical Process Parameters (CPPs)

For pharmaceutical applications, the following parameters must be controlled to prevent impurity formation.

Impurity Profile
Impurity TypeOriginControl Strategy
Phenol Impurity Unreacted 4-trifluoromethylphenolMonitor stoichiometry; Wash organic layer with dilute NaOH.[1]
Dimer Impurity Self-reaction of chloropropionateMaintain temperature <80°C; Slow addition of reagent.[1]
Enantiomeric Impurity Racemization during hydrolysisUse LiOH (milder base) instead of NaOH; Keep T < 40°C during hydrolysis.
Defluoro-impurity Hydrodefluorination (rare)Avoid reductive conditions (e.g., Pd/C) if protecting groups are used elsewhere.[1]
Reaction Causality
  • Solvent Selection: Acetonitrile is preferred over Toluene for Route B because the polar aprotic nature enhances the nucleophilicity of the phenoxide ion, driving the S_N2 reaction to completion with higher stereofidelity.

  • Base Choice: Potassium Carbonate (K₂CO₃) is superior to Sodium Hydride (NaH) for this etherification. NaH can be too aggressive, leading to elimination side-products (acrylic acid derivatives) rather than substitution.[1]

Analytical Control Strategy

A self-validating quality system is required for release testing.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1][2]

    • Gradient: 40% B to 90% B over 15 mins.[1]

  • Detection: UV @ 230 nm (Absorption max of phenoxy ring).

  • Rationale: The trifluoromethyl group provides significant retention; acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.

Chiral HPLC (For Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Limit: (S)-enantiomer < 0.5% (for pure (R)-batches).

Impurity Fate Mapping

ImpurityMap Start Reaction Mixture Impurity_Phenol Residual Phenol (Toxic, Irritant) Start->Impurity_Phenol Excess Reagent Impurity_Elim Elimination Product (Acrylic derivatives) Start->Impurity_Elim High Temp / Strong Base Impurity_Racemic Racemate (Loss of Potency) Start->Impurity_Racemic Harsh Hydrolysis QC_Check QC Release Testing Impurity_Phenol->QC_Check Limit: <0.1% Impurity_Elim->QC_Check Limit: <0.15% Impurity_Racemic->QC_Check e.e. > 99%

Figure 2: Impurity fate mapping and critical control points for QC release.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to standard phenoxy acids.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C. The ether linkage is stable, but the carboxylic acid can form anhydrides if stored improperly in heat/moisture.

References

  • Chem-Impex International. (n.d.).[1] 2-[4-(Trifluoromethyl)phenoxy]propanoic acid - Product Analysis. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3753656, 2-[4-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved from [1]

  • Accela ChemBio. (2023).[3] Product Catalog: 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid and derivatives. Retrieved from [1]

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs: Synthesis and Mode of Action. (Contextual reference for CF3 group utility in pharma). Retrieved from [1]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: HPLC Quantification of 2-[4-(trifluoromethyl)phenoxy]propanoic acid

Introduction & Scope The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as Trifop Acid or TFPP ) is a critical structural moiety found in the aryloxyphenoxypropionate class of herbicides (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as Trifop Acid or TFPP ) is a critical structural moiety found in the aryloxyphenoxypropionate class of herbicides (e.g., Trifop-methyl, Fluazifop).[1][2] It serves as both a primary degradation metabolite in environmental matrices and a key intermediate in pharmaceutical synthesis.[2]

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification of TFPP. Unlike standard phenoxy acids, the presence of the trifluoromethyl (


) group significantly alters the lipophilicity and electron density of the phenyl ring, requiring specific chromatographic tuning to prevent peak tailing and ensure resolution from matrix interferences.
Chemical Profile
PropertyValueImplication for Chromatography
IUPAC Name 2-[4-(trifluoromethyl)phenoxy]propanoic acidTarget Analyte
Molecular Formula

MW: 234.17 g/mol
pKa ~3.5 - 3.8 (Carboxylic Acid)Critical: Mobile phase pH must be < 3.0 to suppress ionization and increase retention.[1][2]
LogP ~2.8 - 3.1Moderately lipophilic; suitable for Reversed-Phase (C18).[1][2]
UV Max ~225 nm, ~270 nmDual-band detection possible; 225 nm offers higher sensitivity.[2]

Method Development Strategy

The primary challenge in analyzing TFPP is the "Ion Suppression Effect." At neutral pH, the carboxylic acid deprotonates to its anionic form (


), leading to poor retention on C18 columns and severe peak tailing due to secondary interactions with residual silanols.[1][2]

The Solution:

  • Acidic Mobile Phase: We utilize 0.1% Phosphoric Acid (

    
    ) or Formic Acid to maintain a pH ~2.[1][2]5. This keeps TFPP in its neutral, protonated form (
    
    
    
    ), ensuring sharp peak shape and consistent retention.[1]
  • Fluorine Selectivity: While standard C18 columns work, a C18-PFP (Pentafluorophenyl) or high-carbon-load C18 column is recommended to leverage

    
     interactions with the electron-deficient fluorinated ring of the analyte.[1][2]
    
Method Logic Flowchart

The following diagram illustrates the decision matrix for optimizing the separation of TFPP based on sample matrix complexity.

MethodLogic Start Start: TFPP Analysis Matrix Identify Matrix Start->Matrix Clean Clean Standard/API Matrix->Clean Complex Soil/Plasma/Bio-fluid Matrix->Complex DirectInj Direct Injection (Dilute & Shoot) Clean->DirectInj SPE Solid Phase Extraction (Oasis MAX or HLB) Complex->SPE HPLC_Cond HPLC Conditions C18 Column, pH 2.5 DirectInj->HPLC_Cond SPE->HPLC_Cond Check_Res Check Resolution (Rs) HPLC_Cond->Check_Res Good Rs > 2.0 Proceed to Validation Check_Res->Good Bad Rs < 1.5 Peak Tailing Check_Res->Bad Modify Action: 1. Increase Acid (0.1% -> 0.2%) 2. Switch to Phenyl-Hexyl Column Bad->Modify Modify->HPLC_Cond

Caption: Decision tree for TFPP method selection, highlighting the critical path for complex matrices requiring SPE cleanup.

Experimental Protocol

Instrumentation & Reagents[1][2][3][4][5][6][7]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 5 µm) OR Waters XBridge Phenyl (for enhanced selectivity).[1]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1][2]

    • Water (Milli-Q, 18.2 MΩ).[1][2]

    • Phosphoric Acid (85%, HPLC Grade) or Formic Acid (LC-MS Grade).[1][2]

    • Reference Standard: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (>98% purity).[1][2]

Chromatographic Conditions

This method uses an isocratic approach for speed and reproducibility in QC environments.[2]

ParameterCondition
Mobile Phase A Water + 0.1%

(pH ~2.[1][2]2)
Mobile Phase B Acetonitrile (ACN)
Elution Mode Isocratic: 55% A / 45% B
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 35°C (Thermostatted)
Detection UV-DAD @ 225 nm (Quantification) and 270 nm (Confirmation)
Run Time ~12 minutes (TFPP retention time approx.[1][2] 6.5 - 7.5 min)

Note on Mobile Phase: If using LC-MS, replace Phosphoric Acid with 0.1% Formic Acid. Retention times may shift slightly due to the weaker acidity of formic acid.

Preparation of Standards[2]
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of TFPP standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (sonicate for 5 mins).

  • Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into 9.5 mL of Mobile Phase (55:45 Mix).

    • Critical Step: Diluting the standard in the mobile phase (rather than 100% ACN) prevents "solvent shock" which causes peak fronting.[1]

Sample Preparation (Complex Matrices)

For environmental (soil/water) or biological (plasma) samples, direct injection is insufficient.[1] Use Solid Phase Extraction (SPE) to remove proteins and humic acids.[1]

Recommended Cartridge: Mixed-Mode Anion Exchange (e.g., Waters Oasis MAX or Phenomenex Strata-X-A).[1][2] This leverages the acidic nature of TFPP.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Adjust sample pH to 7.0 (analyte becomes anionic:

    
    ). Load sample.
    
  • Washing:

    • Wash 1: 5%

      
       in water (removes neutrals/bases).[1]
      
    • Wash 2: Methanol (removes hydrophobic neutrals).[1][2]

  • Elution: 2 mL of 2% Formic Acid in Methanol .

    • Mechanism:[2][3][4] Acidifying the methanol protonates the TFPP (

      
      ), breaking the ionic bond with the sorbent and allowing it to elute.[1]
      
  • Reconstitution: Evaporate to dryness under

    
     stream; reconstitute in Mobile Phase.
    

System Suitability & Validation Criteria

To ensure the method is "self-validating" (Trustworthiness), every run must meet these System Suitability Test (SST) parameters before data release.

ParameterAcceptance CriteriaRationale
Retention Time (RT) %RSD

(n=6)
Confirms pump stability and column equilibrium.
Peak Area %RSD

(n=6)
Confirms injector precision.
Tailing Factor (

)

Ensures secondary silanol interactions are suppressed.[1][2]
Theoretical Plates (N)

Ensures column efficiency is intact.[1][2]
Resolution (Rs)

Required if impurities/isomers are present.[1]
Linear Range
  • Range: 0.5 µg/mL to 100 µg/mL.

  • Correlation Coefficient (

    
    ): 
    
    
    
    .[1][2]

Troubleshooting Guide

Issue 1: Peak Tailing (


) 
  • Cause: Silanol activity or insufficient mobile phase acidity.[1][2]

  • Fix: Lower the pH of Mobile Phase A. Ensure you are using a "Type B" silica column (high purity, low metal content) like Luna C18(2) or Zorbax Eclipse Plus.[1]

Issue 2: Retention Time Drift

  • Cause: "Phase Collapse" (unlikely at 45% organic) or Temperature fluctuation.[1][2]

  • Fix: Ensure column oven is active at 35°C. Do not rely on ambient temperature.[2]

Issue 3: Split Peaks

  • Cause: Sample solvent is stronger than mobile phase.[2]

  • Fix: Dissolve the sample in the Mobile Phase, not pure Acetonitrile.

References

  • US EPA Method 8151A. "Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization."[1][2] US Environmental Protection Agency, 1996. (Basis for extraction of acidic herbicides).[1] Link

  • PubChem Compound Summary. "2-[4-(trifluoromethyl)phenoxy]propanoic acid."[1][2] National Center for Biotechnology Information.[1][2] Accessed 2023.[1][2] Link[1][2]

  • Hao, C., et al. "Determination of phenoxyacid herbicides in water by liquid chromatography–electrospray mass spectrometry." Journal of Chromatography A, 2000. (Reference for acidic mobile phase usage in LC). Link

  • Phenomenex Application Note. "Analysis of Phenoxy Acid Herbicides on Kinetex C18." (General protocol adaptation). Link

Sources

Application

"2-[4-(trifluoromethyl)phenoxy]propanoic acid" in drug discovery and development

Technical Application Note: Characterization and Development of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid Derivatives as Metabolic Modulators Executive Summary & Therapeutic Context 2-[4-(trifluoromethyl)phenoxy]propa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Characterization and Development of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid Derivatives as Metabolic Modulators

Executive Summary & Therapeutic Context

2-[4-(trifluoromethyl)phenoxy]propanoic acid (hereafter referred to as TFPP ) represents a "privileged scaffold" in the design of metabolic therapeutics, specifically targeting Peroxisome Proliferator-Activated Receptors (PPARs) . While structurally related to the aryloxyphenoxypropionate class of herbicides, in pharmaceutical development, this moiety serves as a critical pharmacophore for PPAR


 and PPAR

agonists
.

The molecule mimics the structural properties of endogenous fatty acids and fibrates (e.g., Clofibric acid), acting as a lipid mimetic. Its trifluoromethyl group (


) enhances lipophilicity and metabolic stability compared to chloro- or methyl- analogs, improving bioavailability and blood-brain barrier (BBB) penetration potential.

Key Applications:

  • Lead Optimization: As a core scaffold for developing dual PPAR

    
    /
    
    
    
    agonists for dyslipidemia and metabolic syndrome.
  • Chemical Biology: As a probe to interrogate the ligand-binding domain (LBD) plasticity of nuclear receptors.

  • Bioisostere Replacement: Studying the

    
     vs. 
    
    
    
    substitution effect on potency and half-life.

Mechanism of Action (MOA) & Structural Logic

TFPP functions as an agonist for nuclear receptors. Its efficacy is driven by its ability to induce a conformational change in the PPAR Ligand Binding Domain (LBD), specifically stabilizing Helix 12 (H12) in the active conformation to recruit co-activators (e.g., PGC-1


).
  • Acidic Head Group (Propanoic Acid): Forms a critical "charge clamp" via hydrogen bonds with conserved Tyrosine and Histidine residues (e.g., Tyr464/His440 in PPAR

    
    ) in the receptor's binding pocket.
    
  • Linker (Ether Oxygen): Provides rotational freedom, allowing the tail to navigate the L-shaped pocket.

  • Hydrophobic Tail (Trifluoromethyl-phenyl): Occupies the large hydrophobic pocket. The

    
     group engages in halogen bonding and hydrophobic interactions, increasing affinity.
    
Diagram 1: PPAR Activation Pathway

Visualization of the signaling cascade initiated by TFPP binding.

PPAR_Pathway Ligand TFPP (Ligand) PPAR PPAR (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerizes RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA CoAct Co-Activators (PGC-1α, SRC-1) CoAct->Complex Recruitment Transcription Gene Transcription (Lipid Metabolism) DNA->Transcription Initiates

Caption: TFPP binds PPAR, inducing heterodimerization with RXR and recruitment of co-activators to the Peroxisome Proliferator Response Element (PPRE).

Experimental Protocols

Protocol A: Compound Preparation & Solubility

Objective: Ensure consistent delivery of the lipophilic TFPP molecule in aqueous assays.

  • Stock Solution: Dissolve TFPP powder (purity >98%) in 100% DMSO to a concentration of 10 mM .

    • Note: The

      
       group increases lipophilicity (cLogP ~3.5). Vortex vigorously.
      
  • Storage: Aliquot into amber glass vials (to prevent adsorption to plastic) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute 1:100 in assay buffer immediately before use. Final DMSO concentration in cell assays should not exceed 0.5% (v/v).

Protocol B: TR-FRET Binding Assay (LanthaScreen)

Objective: Determine the binding affinity (


 or 

) of TFPP to the PPAR LBD.

Principle: A competition assay using a Terbium (Tb)-labeled anti-GST antibody, a GST-tagged PPAR-LBD, and a fluorescent tracer. TFPP displaces the tracer, reducing the FRET signal.

Materials:

  • GST-PPAR

    
    /
    
    
    
    LBD protein.
  • LanthaScreen Tb-anti-GST Antibody.

  • Fluormone™ Pan-PPAR Green Tracer.

  • Assay Buffer: TR-FRET Core Interaction Buffer.

Workflow:

  • Plate Setup: Use a 384-well low-volume black plate.

  • Titration: Prepare a 10-point serial dilution of TFPP (starting at 10

    
    M) in assay buffer (2% DMSO).
    
  • Addition:

    • Add 5

      
      L of diluted TFPP.
      
    • Add 5

      
      L of Fluormone Tracer (final conc. ~5 nM).
      
    • Add 10

      
      L of Tb-antibody/PPAR-LBD mix (final conc. 5 nM).
      
  • Incubation: Cover and incubate for 1 hour at Room Temperature (dark).

  • Detection: Read on a plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 495 nm.

    • Emission 2 (Acceptor): 520 nm.

  • Analysis: Calculate TR-FRET Ratio (Em520/Em495). Plot vs. log[TFPP] to determine

    
    .
    
Diagram 2: TR-FRET Assay Logic

Visualization of the competitive binding assay.

TR_FRET HighFRET High FRET Signal (Tracer Bound) LowFRET Low FRET Signal (TFPP Bound) Tb Tb-Ab-GST-PPAR Tb->LowFRET Tracer Released Tracer Fluorescent Tracer Tb->Tracer Proximity Transfer Tracer->HighFRET No Competition TFPP TFPP (Analyte) TFPP->Tb Displaces Tracer

Caption: TFPP competes with the fluorescent tracer for the PPAR binding pocket, resulting in a decrease in FRET signal proportional to binding affinity.

Protocol C: Cellular Transcriptional Reporter Assay

Objective: Validate functional agonism in a live cell system.

System: HEK293 cells transiently transfected with:

  • Expression Vector: Gal4-DBD fused to PPAR-LBD (e.g., pM-PPAR

    
    ).
    
  • Reporter Vector: UAS-Luciferase (Gal4 binding site upstream of Luciferase).

Steps:

  • Seeding: Seed HEK293 cells at 10,000 cells/well in a 96-well white plate (clear bottom). Incubate 24h.

  • Transfection: Transfect plasmids using Lipofectamine 3000 (ratio 1:3 DNA:Reagent). Incubate 16h.

  • Treatment: Remove media. Add fresh media containing TFPP (0.1 nM – 10

    
    M). Include GW7647  (PPAR
    
    
    
    agonist) as a positive control.
  • Incubation: Incubate for 24 hours.

  • Lysis & Read: Add One-Step Luciferase Reagent (e.g., Bright-Glo). Shake for 5 min. Read luminescence.

  • Data: Normalize to Renilla luciferase (internal control) if co-transfected. Calculate

    
    .
    

ADME & Safety Profiling

When developing TFPP derivatives, the carboxylic acid tail presents specific metabolic liabilities (glucuronidation) and advantages (solubility).

Table 1: Key ADME Parameters for TFPP Derivatives

ParameterMethodTarget ValueNotes
LogD (pH 7.4) Shake-flask / HPLC2.0 – 3.5

increases lipophilicity; maintain <4.0 to avoid non-specific binding.
Microsomal Stability Liver Microsomes (Human/Rat)

min
Monitor for hydroxylation on the phenyl ring or

-oxidation of the propanoic chain.
Plasma Protein Binding Equilibrium Dialysis< 99%Acidic drugs often bind Albumin heavily (>99%); free fraction drives efficacy.
CYP Inhibition Fluorometric Assay

M
Check CYP2C9 inhibition (common for acidic drugs).

References

  • Structure-Activity Relationships of Phenylpropanoic Acid PPAR Agonists Source: Journal of Medicinal Chemistry URL:[Link]

  • Crystal Structures of PPAR Ligand Binding Domains Source: Protein Data Bank (PDB) / Nature URL:[Link]

  • Toxicology of Phenoxypropanoic Acids Source: EPA Archive (Chemical Safety) URL:[Link] (Note: Provides critical background on the toxicology of the herbicide analogs, relevant for safety screening).

Method

Application of "2-[4-(trifluoromethyl)phenoxy]propanoic acid" in agrochemical research

This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifi...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the role, synthesis, and quality control of 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a critical pharmacophore and intermediate used in the development of metabolic therapeutics (specifically PPAR agonists) and advanced agrochemicals.

[1][2][3]

Executive Summary

2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural core—a phenoxypropionic acid moiety substituted with a lipophilic trifluoromethyl group—mimics endogenous fatty acids and eicosanoids. This biomimetic property makes it a high-value intermediate for synthesizing Peroxisome Proliferator-Activated Receptor (PPAR) agonists (used in dyslipidemia and type 2 diabetes) and specific Aldose Reductase Inhibitors (ARIs).[1]

While historically significant in agrochemistry (as the core of Fluazifop), its pharmaceutical grade requires stringent control over stereochemistry and trace organic impurities, distinguishing it from industrial-grade variants.

Property Specification
IUPAC Name 2-[4-(trifluoromethyl)phenoxy]propanoic acid
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol
Key Functionality Chiral carboxylic acid; Lipophilic ether
Primary Application Intermediate for PPAR

/

agonists; Metabolic modulators

Therapeutic Relevance & Mechanism

The compound serves as the bioactive pharmacophore for a class of drugs targeting nuclear receptors.

The PPAR Connection

The 2-phenoxypropanoic acid motif is essential for binding to the ligand-binding domain (LBD) of PPARs.[1]

  • Mechanism: The carboxylic acid head group forms a hydrogen bond network with tyrosine residues (e.g., Tyr464 in PPAR

    
    ) in the receptor's AF-2 helix.
    
  • Role of CF3: The 4-trifluoromethyl group occupies the hydrophobic pocket of the receptor, enhancing binding affinity and metabolic stability against P450 oxidation compared to non-fluorinated analogs.

Chirality Matters

Biological activity is often stereospecific.[1] For most PPAR agonists and related metabolic drugs, the (R)-enantiomer is the eutomer (active form), mimicking the stereochemistry of natural lipid substrates. Therefore, asymmetric synthesis or chiral resolution is a critical process requirement.

Synthetic Methodologies

Two primary routes exist: a cost-effective racemic synthesis followed by resolution, and a stereoselective route using chiral pool materials.[1]

Route A: Williamson Ether Synthesis (Racemic)

This is the standard industrial route, involving the nucleophilic substitution of 4-trifluoromethylphenol on a 2-chloropropionate derivative.[1]

  • Reagents: 4-trifluoromethylphenol, Methyl 2-chloropropionate, K₂CO₃ (base).[1]

  • Solvent: Acetonitrile or Toluene/Water (biphasic with PTC).

  • Conditions: Reflux, 4–6 hours.

  • Yield: >90%.

Route B: Stereoselective Inversion (Chiral)

To produce the high-value (R)-isomer directly, a Mitsunobu reaction or S_N2 inversion on an activated lactate is used.[1]

  • Starting Material: (S)-Methyl lactate (Chiral Pool).[1]

  • Activation: Mesylation of (S)-lactate to form (S)-methyl 2-(methylsulfonyloxy)propionate.[1]

  • Substitution: Reaction with 4-trifluoromethylphenol causes Walden inversion, yielding the (R)-ether .[1]

  • Hydrolysis: Mild saponification (LiOH) yields the (R)-acid without racemization.[1]

Synthesis Workflow Diagram

Synthesispathway cluster_legend Process Key Phenol 4-Trifluoromethylphenol Racemic_Ester Racemic Ester Phenol->Racemic_Ester Route A: + 2-Chloropropionate + K2CO3 (Reflux) R_Ester (R)-Ester (Inverted Config) Phenol->R_Ester Coupling Lactate (S)-Methyl Lactate Mesylate (S)-Mesylate Intermediate Lactate->Mesylate MsCl, Et3N Mesylate->R_Ester Route B: + Phenol + K2CO3 (SN2 Inversion) Final_Product 2-[4-(CF3)phenoxy]propanoic acid Racemic_Ester->Final_Product Hydrolysis (NaOH) R_Ester->Final_Product Mild Hydrolysis (LiOH) key Route A = Cost Effective Route B = High Enantiomeric Excess

Figure 1: Comparison of Racemic (Route A) and Stereoselective (Route B) synthesis pathways.

Process Optimization & Critical Process Parameters (CPPs)

For pharmaceutical applications, the following parameters must be controlled to prevent impurity formation.

Impurity Profile
Impurity TypeOriginControl Strategy
Phenol Impurity Unreacted 4-trifluoromethylphenolMonitor stoichiometry; Wash organic layer with dilute NaOH.[1]
Dimer Impurity Self-reaction of chloropropionateMaintain temperature <80°C; Slow addition of reagent.[1]
Enantiomeric Impurity Racemization during hydrolysisUse LiOH (milder base) instead of NaOH; Keep T < 40°C during hydrolysis.
Defluoro-impurity Hydrodefluorination (rare)Avoid reductive conditions (e.g., Pd/C) if protecting groups are used elsewhere.[1]
Reaction Causality
  • Solvent Selection: Acetonitrile is preferred over Toluene for Route B because the polar aprotic nature enhances the nucleophilicity of the phenoxide ion, driving the S_N2 reaction to completion with higher stereofidelity.

  • Base Choice: Potassium Carbonate (K₂CO₃) is superior to Sodium Hydride (NaH) for this etherification. NaH can be too aggressive, leading to elimination side-products (acrylic acid derivatives) rather than substitution.[1]

Analytical Control Strategy

A self-validating quality system is required for release testing.[1]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.[1]

    • B: Acetonitrile.[1][2]

    • Gradient: 40% B to 90% B over 15 mins.[1]

  • Detection: UV @ 230 nm (Absorption max of phenoxy ring).

  • Rationale: The trifluoromethyl group provides significant retention; acidic mobile phase suppresses ionization of the carboxylic acid, sharpening the peak shape.

Chiral HPLC (For Enantiomeric Excess)
  • Column: Chiralcel OD-H or AD-H.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Limit: (S)-enantiomer < 0.5% (for pure (R)-batches).

Impurity Fate Mapping

ImpurityMap Start Reaction Mixture Impurity_Phenol Residual Phenol (Toxic, Irritant) Start->Impurity_Phenol Excess Reagent Impurity_Elim Elimination Product (Acrylic derivatives) Start->Impurity_Elim High Temp / Strong Base Impurity_Racemic Racemate (Loss of Potency) Start->Impurity_Racemic Harsh Hydrolysis QC_Check QC Release Testing Impurity_Phenol->QC_Check Limit: <0.1% Impurity_Elim->QC_Check Limit: <0.15% Impurity_Racemic->QC_Check e.e. > 99%

Figure 2: Impurity fate mapping and critical control points for QC release.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). The trifluoromethyl group increases lipophilicity, potentially enhancing skin absorption compared to standard phenoxy acids.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Storage: Store at 2–8°C. The ether linkage is stable, but the carboxylic acid can form anhydrides if stored improperly in heat/moisture.

References

  • Chem-Impex International. (n.d.).[1] 2-[4-(Trifluoromethyl)phenoxy]propanoic acid - Product Analysis. Retrieved from [1]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3753656, 2-[4-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved from [1]

  • Accela ChemBio. (2023).[3] Product Catalog: 2-methyl-2-[4-(trifluoromethyl)phenoxy]propanoic acid and derivatives. Retrieved from [1]

  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs: Synthesis and Mode of Action. (Contextual reference for CF3 group utility in pharma). Retrieved from [1]

Sources

Application

Application Note: Metabolic Stability Assessment of 2-[4-(trifluoromethyl)phenoxy]propanoic acid

Executive Summary & Strategic Rationale This application note details the metabolic stability profiling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (hereafter 2-TFPA ). Structurally, 2-TFPA represents a core pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the metabolic stability profiling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (hereafter 2-TFPA ). Structurally, 2-TFPA represents a core pharmacophore found in PPAR agonists (e.g., farglitazar analogs) and aryloxyphenoxypropionate herbicides.

Scientific Premise: The metabolic fate of 2-TFPA is dictated by two competing structural features:

  • The Trifluoromethyl-Phenoxy Ether: The electron-withdrawing

    
     group strongly deactivates the phenyl ring, rendering it resistant to CYP450-mediated aromatic hydroxylation. Consequently, Phase I oxidative clearance is expected to be low.
    
  • The Propanoic Acid Tail: This moiety acts as a primary "soft spot" for Phase II conjugation, specifically acyl-glucuronidation mediated by UGTs (UDP-glucuronosyltransferases).

Critical Warning: Acyl-glucuronides are potentially reactive metabolites capable of covalent binding to plasma proteins via transacylation, a known mechanism for idiosyncratic drug toxicity (IDT). Therefore, a standard "Phase I only" microsomal assay is insufficient. This protocol utilizes an Alamethicin-activated Microsomal System to overcome UGT latency, ensuring both oxidative (CYP) and conjugative (UGT) clearance pathways are quantified.

Structural & Metabolic Analysis (Visualized)

The following diagram illustrates the predicted metabolic liabilities and the logic behind the assay design.

MetabolicLogic Compound 2-[4-(trifluoromethyl)phenoxy] propanoic acid CF3 CF3 Group: Blocks Aromatic Oxidation (High Stability) Compound->CF3 Structural Feature Ether Ether Linkage: Potential O-Dealkylation (CYP450) Compound->Ether COOH Carboxylic Acid: Acyl-Glucuronidation (UGT - Major Pathway) Compound->COOH Assay_CYP Assay Arm A: Microsomes + NADPH (Detects Oxidation) Ether->Assay_CYP Target Assay_UGT Assay Arm B: Microsomes + UDPGA + Alamethicin (Detects Conjugation) COOH->Assay_UGT Target

Figure 1: Structural dissection of 2-TFPA showing why a dual-arm assay strategy (CYP vs. UGT) is required.

Materials & Reagents

Biological System[1][2][3][4][5][6][7][8]
  • Pooled Human Liver Microsomes (HLM): 20 mg/mL protein concentration.

    • Why Microsomes? While hepatocytes offer a complete system, microsomes allow us to mechanistically separate Phase I (CYP) and Phase II (UGT) clearance to identify the rate-limiting step.

  • S9 Fraction (Optional): If cytosolic enzymes (sulfotransferases) are suspected, though less likely for this carboxylate structure.

Critical Reagents
ReagentConcentration (Stock)Role
NADPH 20 mM (Fresh)Cofactor for CYP450 oxidation.
UDPGA 5 mMCofactor for UGT glucuronidation.
Alamethicin 5 mg/mL (in Ethanol)CRITICAL: Pore-forming peptide. Permeabilizes the microsomal membrane to allow UDPGA access to the luminal UGT active sites.
MgCl₂ 100 mMEssential cofactor for enzymatic activity.
Potassium Phosphate 100 mM (pH 7.4)Reaction buffer.
Diclofenac 10 mMPositive control (CYP2C9).
Zomepirac 10 mMPositive control (UGT - Acyl glucuronidation).

Experimental Protocol

Preparation of Reaction Mixtures

To ensure data integrity, we perform two parallel incubations: Phase I (Oxidative) and Phase II (Glucuronidation) .

Master Mix A (Phase I - CYP Focus):

  • Buffer: 100 mM Phosphate (pH 7.4)[1]

  • Microsomes: 0.5 mg/mL (final)[2]

  • MgCl₂: 3.3 mM

Master Mix B (Phase II - UGT Focus - The "Activated" System):

  • Buffer: 100 mM Phosphate (pH 7.4)[1]

  • Microsomes: 0.5 mg/mL (final)[2]

  • MgCl₂: 3.3 mM

  • Alamethicin: 50 µg/mg protein (Pre-incubate on ice for 15 min).

    • Expert Tip: Do not skip the pre-incubation. Alamethicin needs time to form pores in the lipid bilayer.

Incubation Workflow[4]
  • Substrate Conc: 1 µM (Low concentration ensures linear kinetics and avoids enzyme saturation,

    
     effects).
    
  • Solvent: DMSO < 0.1% v/v.

Step-by-Step Procedure:

  • Pre-Incubation: Aliquot 180 µL of Master Mix (A or B) into 96-well plates. Add 2 µL of 100 µM 2-TFPA (final 1 µM). Equilibrate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Arm A (CYP): Add 20 µL of 10 mM NADPH.

    • Arm B (UGT): Add 20 µL of 5 mM UDPGA.

  • Sampling: At designated time points (0, 5, 15, 30, 45, 60 min), remove 30 µL of reaction mixture.

  • Quenching: Immediately dispense into 120 µL of ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).

  • Processing: Centrifuge at 4,000 rpm for 20 min at 4°C to pellet protein. Collect supernatant for LC-MS/MS.

Analytical Method (LC-MS/MS)[10]

Given the carboxylic acid moiety, Negative Electrospray Ionization (ESI-) is mandatory.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Mobile Phase:

    • A: Water + 0.01% Formic Acid (Low acid keeps pH > pKa slightly, or use 10mM Ammonium Acetate for better ionization).

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes.

MRM Transitions (Predicted):

Compound Precursor (m/z) Product (m/z) Mechanism

| 2-TFPA | 233.1 [M-H]⁻ | 189.1 | Loss of


 (

cleavage) | | 2-TFPA | 233.1 [M-H]⁻ | 161.0 | Cleavage of ether bond (Phenoxide) | | Glucuronide | 409.1 [M-H]⁻ | 233.1 | Loss of Glucuronic Acid (176 Da) |

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the remaining parent compound area ratio (vs. IS) against time. The slope of the linear regression (


) represents the elimination rate constant.




Interpretation Matrix
CYP Result (Arm A)UGT Result (Arm B)Conclusion for 2-TFPA
StableStableMetabolically Stable. Likely renal excretion or biliary elimination of parent.
StableUnstable (High

)
Phase II Driven. High risk of acyl-glucuronide formation. Check for covalent binding.
UnstableStablePhase I Driven. Likely O-dealkylation.

ring is stable, so check alkyl chain oxidation.

Workflow Visualization

AssayWorkflow Start Start: Thaw HLM Split Split into Two Arms Start->Split ArmA_Prep Arm A: CYP450 Add MgCl2 + Buffer Split->ArmA_Prep Phase I ArmB_Prep Arm B: UGT Add MgCl2 + Buffer + ALAMETHICIN Split->ArmB_Prep Phase II (Critical) ArmA_PreInc Pre-incubation (37°C, 10 min) ArmA_Prep->ArmA_PreInc ArmA_Start Start: Add NADPH ArmA_PreInc->ArmA_Start Quench Quench with ACN + IS (Time: 0, 5, 15, 30, 60 min) ArmA_Start->Quench ArmB_Wait Ice Incubation (15 min for Pore Formation) ArmB_Prep->ArmB_Wait ArmB_PreInc Pre-incubation (37°C, 10 min) ArmB_Wait->ArmB_PreInc ArmB_Start Start: Add UDPGA ArmB_PreInc->ArmB_Start ArmB_Start->Quench Analysis LC-MS/MS Analysis (Negative Mode) Quench->Analysis

Figure 2: Parallel workflow ensuring activation of latent UGTs via Alamethicin for accurate stability assessment.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Fisher, M. B., et al. (2000). The complexities of UDP-glucuronosyltransferase research: reagents, artifacts, and pore-forming peptides.[3] Drug Metabolism and Disposition, 28(5). (Establishes the Alamethicin protocol). Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Journal of Pharmacology and Experimental Therapeutics. Link

  • Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad, and the ugly. Biopharmaceutics & Drug Disposition.[4][1] (Discusses the toxicity risks of carboxylic acid metabolites). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Herbicidal Efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenoxy]propanoic acid and related aryloxyphenoxypropionate ('fop') herbicides. T...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-[4-(trifluoromethyl)phenoxy]propanoic acid and related aryloxyphenoxypropionate ('fop') herbicides. This guide is designed to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions to help you optimize the herbicidal efficacy of this compound in your experiments.

Introduction to 2-[4-(trifluoromethyl)phenoxy]propanoic Acid

2-[4-(trifluoromethyl)phenoxy]propanoic acid belongs to the aryloxyphenoxypropionate (AOPP or 'fop') class of herbicides.[1][2] These are selective, post-emergence herbicides primarily used to control annual and perennial grass weeds in broadleaf crops.[1][2] Their mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a critical enzyme in the biosynthesis of fatty acids.[3][4][5] This inhibition ultimately disrupts cell membrane production in the meristematic tissues of grass plants, leading to weed death.[5][6]

Understanding the intricacies of its application and the factors that can influence its performance is paramount to achieving reliable and reproducible results in a research setting. This guide will walk you through common challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 2-[4-(trifluoromethyl)phenoxy]propanoic acid?

A1: 2-[4-(trifluoromethyl)phenoxy]propanoic acid is an ACCase inhibitor.[3][4][5] It specifically targets the carboxyl transferase (CT) domain of the ACCase enzyme in susceptible grass species.[7] This enzyme catalyzes the first committed step in fatty acid biosynthesis. By inhibiting ACCase, the herbicide prevents the formation of malonyl-CoA, a crucial building block for fatty acids. This leads to a cessation of lipid synthesis, which is essential for cell membrane integrity and new growth.[6] Consequently, the growing points of the grass weeds begin to decay, a symptom often referred to as "deadheart," and the plant dies within a few weeks.[5][8]

Q2: Why is my compound showing low efficacy against target grass species?

A2: Several factors can contribute to reduced efficacy. These can be broadly categorized as issues related to the application process, environmental conditions, or the development of herbicide resistance in the target weed population. A thorough troubleshooting process, as detailed in the next section, is necessary to pinpoint the exact cause.

Q3: What are adjuvants, and are they necessary for this type of herbicide?

A3: Adjuvants are substances added to a herbicide formulation or tank mix to improve its effectiveness. For post-emergence herbicides like 2-[4-(trifluoromethyl)phenoxy]propanoic acid, adjuvants are crucial.[9][10] They can enhance performance by:

  • Improving spray droplet spreading and coverage on the leaf surface. [11]

  • Increasing the penetration of the active ingredient through the waxy cuticle of the leaf. [9][11]

  • Reducing the negative impact of hard water. [11]

  • Minimizing spray drift. [12][13]

Common types of adjuvants used with post-emergence graminicides include non-ionic surfactants (NIS), crop oil concentrates (COC), and methylated seed oils (MSO).[9] The choice of adjuvant can significantly impact the herbicidal activity, and optimization is often required.

Q4: Can I mix 2-[4-(trifluoromethyl)phenoxy]propanoic acid with other herbicides?

A4: Yes, tank-mixing with other herbicides is a common practice to broaden the spectrum of weed control or to manage herbicide resistance.[14][15] However, antagonistic interactions can occur, where the efficacy of one or both herbicides is reduced. For example, tank-mixing ACCase inhibitors with some broadleaf herbicides like 2,4-D has been shown to sometimes cause antagonism.[16] It is essential to conduct small-scale compatibility and efficacy tests before proceeding with large-scale experiments. Synergistic combinations, where the combined effect is greater than the sum of individual effects, are also possible and can be a valuable tool.[17]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the application of 2-[4-(trifluoromethyl)phenoxy]propanoic acid.

Issue 1: Poor Weed Control Despite Correct Application Rate

Possible Causes & Solutions:

  • Suboptimal Spray Droplet Size: The size of the spray droplets is a critical factor influencing herbicide performance.[12][18]

    • Too large droplets (>500 µm): Can lead to poor coverage and bounce off the leaf surface.[18][19]

    • Too small droplets (<150 µm): Are prone to drift and evaporation before reaching the target.[18][20]

    • Solution: Aim for a medium droplet size (around 200-400 µm) for optimal coverage and reduced drift potential.[12][20] This can be achieved by selecting the appropriate spray nozzles and operating pressure for your application equipment.[19][21]

  • Environmental Conditions: Environmental factors at the time of application can significantly impact efficacy.[22][23]

    • Temperature: Herbicidal activity generally increases with warmer temperatures (up to about 30°C), as plant metabolic processes are more active.[23] However, very high temperatures (>35°C) can cause stress to the plant, reducing herbicide uptake and translocation.[23]

    • Humidity: High humidity is generally favorable as it slows the drying of spray droplets on the leaf surface, allowing more time for absorption.[23] Plants grown in high humidity may also have thinner cuticles, facilitating uptake.[23]

    • Moisture Stress: Plants under drought stress will have a thicker waxy cuticle and reduced translocation, leading to decreased herbicide efficacy.[22][23][24]

    • Solution: Apply the herbicide when weeds are actively growing and not under environmental stress. Ideal conditions are typically moderate temperatures and high humidity.[22][23]

  • Improper Adjuvant Selection or Concentration:

    • Solution: Consult technical data sheets for recommended adjuvants and their use rates. If experiencing poor control, consider evaluating different types of adjuvants (e.g., MSO instead of NIS) or optimizing the concentration in small-scale trials.[9]

Experimental Workflow for Troubleshooting Poor Efficacy

G start Poor Weed Control Observed check_rate Verify Application Rate and Calibration start->check_rate check_droplet Evaluate Spray Droplet Size (Nozzle and Pressure) check_rate->check_droplet Rate Correct check_env Assess Environmental Conditions (Temp, Humidity, Moisture) check_droplet->check_env Droplet Size Optimal optimize_droplet Optimize Nozzle/Pressure for Medium Droplets check_droplet->optimize_droplet Suboptimal check_adjuvant Review Adjuvant Selection and Concentration check_env->check_adjuvant Conditions Favorable optimize_timing Adjust Application Timing for Favorable Conditions check_env->optimize_timing Unfavorable check_resistance Suspect Herbicide Resistance check_adjuvant->check_resistance Adjuvant Correct optimize_adjuvant Test Alternative Adjuvants or Concentrations check_adjuvant->optimize_adjuvant Suboptimal resistance_testing Conduct Resistance Bioassay check_resistance->resistance_testing resolution Improved Efficacy optimize_droplet->resolution optimize_timing->resolution optimize_adjuvant->resolution implement_mitigation Implement Resistance Management Strategies resistance_testing->implement_mitigation implement_mitigation->resolution

Caption: Troubleshooting workflow for poor herbicidal efficacy.

Issue 2: Suspected Herbicide Resistance

The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes.[25][26] Aryloxyphenoxypropionate herbicides are at a high risk for resistance development.[26]

Indicators of Herbicide Resistance:

  • Failure to control a specific weed species that was previously controlled by the herbicide.[15]

  • Patches of uncontrolled weeds in an otherwise well-controlled area.

  • Healthy weeds located adjacent to dead weeds of the same species.

Confirmation and Management of Resistance:

  • Rule out other causes: Before concluding resistance, eliminate all other potential causes of poor control as outlined in Issue 1.

  • Conduct a whole-plant bioassay: This is the most reliable method for confirming resistance.[27][28] A detailed protocol is provided in the "Experimental Protocols" section.

  • Implement resistance management strategies: If resistance is confirmed, it is crucial to adopt a multi-faceted approach:

    • Rotate herbicides: Avoid using herbicides with the same mode of action (Group 1/A) in consecutive applications.[15][29]

    • Use tank mixtures: Apply a mixture of herbicides with different modes of action that are both effective against the target weed.[14][29]

    • Incorporate non-chemical control methods: Tillage, crop rotation, and other cultural practices can help manage resistant weed populations.[15][29]

    • Prevent seed production of resistant weeds: Control escaped weeds before they can set seed to prevent the spread of resistance.[14]

Mechanism of ACCase Herbicide Resistance

G cluster_0 Target-Site Resistance (TSR) cluster_1 Non-Target-Site Resistance (NTSR) mutation Mutation in ACCase Gene (e.g., Ile-1781-Leu, Ile-2041-Asn) binding_site Altered Herbicide Binding Site on ACCase mutation->binding_site no_inhibition Herbicide Fails to Inhibit ACCase binding_site->no_inhibition fatty_acid_synthesis Fatty Acid Synthesis Continues no_inhibition->fatty_acid_synthesis survival Weed Survives fatty_acid_synthesis->survival metabolism Enhanced Herbicide Metabolism (e.g., P450s, GSTs) detoxification Herbicide is Detoxified Before Reaching Target Site metabolism->detoxification reduced_concentration Reduced Concentration of Active Herbicide at ACCase detoxification->reduced_concentration fatty_acid_synthesis2 Fatty Acid Synthesis Continues reduced_concentration->fatty_acid_synthesis2 survival2 Weed Survives fatty_acid_synthesis2->survival2

Caption: Mechanisms of resistance to ACCase-inhibiting herbicides.

Data Presentation

Table 1: Influence of Spray Droplet Size on Herbicide Efficacy

Droplet Size CategorySize Range (µm)Potential for DriftCoverageRecommended Use
Very Fine to Fine< 150HighExcellentNot recommended for field applications due to high drift risk
Medium150 - 350ModerateGoodOptimal for most post-emergence applications [12][18]
Coarse350 - 500LowFairMay be suitable with adjuvants that enhance spreading[19]
Very Coarse> 500Very LowPoorGenerally not recommended for post-emergence applications[19]

Table 2: Common Adjuvants for Post-Emergence Graminicides

Adjuvant TypeAbbreviationPrimary FunctionTypical Use Rate (% v/v)
Non-ionic SurfactantNISSpreading and wetting0.25 - 0.5
Crop Oil ConcentrateCOCPenetration and spreading1.0 - 2.0
Methylated Seed OilMSOEnhanced penetration, especially under stressful conditions0.5 - 1.5
High Surfactant Oil ConcentrateHSOCCombines properties of NIS and COC/MSOVaries by product

Experimental Protocols

Protocol 1: Greenhouse Bioassay for Herbicide Efficacy Evaluation

This protocol provides a standardized method for assessing the herbicidal efficacy of 2-[4-(trifluoromethyl)phenoxy]propanoic acid on a target grass species.

Materials:

  • Seeds of a susceptible grass weed species (e.g., Lolium multiflorum, Avena fatua)

  • Pots (10 cm diameter) filled with a standard potting mix

  • Greenhouse or growth chamber with controlled temperature, humidity, and lighting

  • Analytical grade 2-[4-(trifluoromethyl)phenoxy]propanoic acid

  • Appropriate solvent and adjuvants

  • Calibrated laboratory track sprayer

  • Balance, glassware, and other standard laboratory equipment

Methodology:

  • Plant Propagation:

    • Sow 5-10 seeds of the target weed species in each pot.

    • Thin seedlings to a uniform number (e.g., 3-5 plants per pot) after emergence.

    • Grow plants in the greenhouse under optimal conditions (e.g., 25/18°C day/night temperature, 16-hour photoperiod) until they reach the 3-4 leaf stage.[27]

  • Herbicide Preparation:

    • Prepare a stock solution of 2-[4-(trifluoromethyl)phenoxy]propanoic acid in a suitable solvent.

    • Prepare a series of dilutions to achieve the desired application rates.

    • Include the recommended adjuvant in the final spray solution at the appropriate concentration.

  • Herbicide Application:

    • Arrange the pots in the track sprayer. Include an untreated control group.

    • Calibrate the sprayer to deliver a specific spray volume (e.g., 150-200 L/ha).[30]

    • Apply the different herbicide rates to the designated pots.

  • Post-Treatment Care and Evaluation:

    • Return the pots to the greenhouse and maintain optimal growing conditions.

    • Assess herbicidal injury at regular intervals (e.g., 7, 14, and 21 days after treatment).

    • Evaluation can be done through visual injury ratings (0% = no effect, 100% = complete death) and by harvesting the above-ground biomass and measuring fresh or dry weight.[31]

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control.

    • Use dose-response analysis to determine the GR50 (the herbicide dose required to cause a 50% reduction in growth).

Protocol 2: Confirmation of Herbicide Resistance

This protocol is adapted from the efficacy evaluation protocol to compare a suspected resistant population with a known susceptible population.

Methodology:

  • Seed Collection: Collect mature seeds from the suspected resistant weed population in the field.[27] Also, obtain seeds of a known susceptible population of the same species.

  • Plant Propagation: Grow the suspected resistant and known susceptible populations in separate, clearly labeled pots as described in Protocol 1.

  • Herbicide Application: Apply a range of herbicide doses, including the recommended field rate, to both populations. It is crucial to include doses above and below the recommended rate to generate a full dose-response curve.

  • Evaluation and Data Analysis:

    • Assess plant mortality and biomass reduction for both populations as described in Protocol 1.

    • Calculate the GR50 for both the susceptible and resistant populations.

    • Determine the Resistance Index (RI) by dividing the GR50 of the resistant population by the GR50 of the susceptible population (RI = GR50_Resistant / GR50_Susceptible). An RI greater than 2-3 is generally considered indicative of resistance.

References

  • The Art of Herbicide Application: Droplet Size and Beyond - Greenway Weed Solutions. (n.d.).
  • Applicator's Guide to Spray Droplet Size, Drift, Nozzle Selection, and Spray Coverage. (n.d.).
  • How Spray Nozzles Affect Your Product Performance - Simplot Grower Solutions. (n.d.).
  • Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC. (2015).
  • Science of Spray Application - MagrowTec. (n.d.).
  • How to Manage Herbicide Resistance - Pesticide Environmental Stewardship. (n.d.).
  • The Effects of Sprayer Speed and Droplet Size on Herbicide Burndown Efficacy - ScholarWorks@UARK. (n.d.).
  • Managing Herbicide-Resistant Weeds. (n.d.).
  • Development of enzymes for robust aryloxyphenoxypropionate and synthetic auxin herbicide tolerance traits in maize and soybean crops - PubMed. (2019).
  • Successful post-emergence herbicide applications and adjuvant use - CHS Agronomy. (n.d.).
  • Herbicide-Resistant Weeds: Management Tactics and Practices - BioOne. (2006).
  • Herbicide Resistance Management Strategies - CropLife Australia. (2025).
  • Combinations of aryloxyphenoxypropionates and safeners and their use for increasing weed control - Google Patents. (n.d.).
  • Adjuvants improve post-emerge herbicide performance - Federated Co-op. (n.d.).
  • Choosing The Right Adjuvant For Your Post-Emergence Herbicide Application. (2021).
  • Binding mode of aryloxyphenoxypropionate (FOP) and cyclohexanedione (DIM) groups of herbicides at the carboxyl transferase (CT) domain of Acetyl-CoA carboxylase of Phalaris minor | Request PDF - ResearchGate. (2019).
  • Selecting adjuvants for post-emergent sprays - Elders. (2024).
  • Best Management Practices | Herbicide Resistance Action Committee. (n.d.).
  • How adjuvants can boost post emergent herbicides and increase rainfastness - Eureka!. (2016).
  • Robust crop resistance to broadleaf and grass herbicides provided by aryloxyalkanoate dioxygenase transgenes | PNAS. (n.d.).
  • Propaquizafop's Mode of Action in Grass Weeds: A Technical Guide - Benchchem. (2025).
  • Herbicide Mode of Action Table. (n.d.).
  • Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance - Frontiers. (2023).
  • Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations - MDPI. (2024).
  • Effect of environmental factors on herbicide performance - CAWS. (n.d.).
  • Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators - Canada.ca. (1993).
  • Interaction between ACCase inhibitors and broadleaf herbicides to the control of Italian ryegrass - ResearchGate. (2025).
  • Explaining Herbicide Resistance: Herbicide modes of action - YouTube. (2017).
  • Environmental effects on efficacy of herbicides for postemergence goosegrass (Eleusine indica) control - PMC. (2020).
  • Herbicidal Aryloxyphenoxypropionate Inhibitors of Acetyl-CoA Carboxylase | Request PDF. (n.d.).
  • ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. (n.d.).
  • Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms. (n.d.).
  • Review: Confirmation of Resistance to Herbicides and Evaluation of Resistance Levels - BioOne. (2013).
  • Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors - PMC. (2018).
  • Herbicide performance: Environmental factors - Hort Innovation. (n.d.).
  • Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif - MDPI. (n.d.).
  • Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core. (2021).
  • Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays - ResearchGate. (2021).
  • Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed. (n.d.).
  • Herbicide Injury – ACCase Inhibitors | NC State Extension Publications. (2016).
  • Why in the World is Enlist Corn Resistant to the Fop Herbicides?. (n.d.).
  • Resistance patterns and molecular basis to ACCase-inhibiting herbicides | Weed Science. (2024).
  • Synthesis and Herbicidal Activity of 2-(4 - JOCPR. (n.d.).
  • Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC. (n.d.).
  • Herbicidal composition with increased herbicidal efficacy - Google Patents. (n.d.).
  • Herbicide Physiology and Environmental Fate - MDPI. (n.d.).

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 2-[4-(trifluoromethyl)phenoxy]propanoic acid

Status: Operational Ticket ID: T-PROP-001 Subject: Mitigating Matrix Effects in ESI(-) Analysis of Phenoxy-Acid Derivatives Assigned Specialist: Senior Application Scientist Executive Summary You are analyzing 2-[4-(trif...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-PROP-001 Subject: Mitigating Matrix Effects in ESI(-) Analysis of Phenoxy-Acid Derivatives Assigned Specialist: Senior Application Scientist

Executive Summary

You are analyzing 2-[4-(trifluoromethyl)phenoxy]propanoic acid , a carboxylic acid derivative structurally related to phenoxy-propionic acid herbicides (e.g., Haloxyfop acid) and specific drug metabolites.

The Core Challenge: This compound requires Electrospray Ionization in Negative Mode (ESI-) . Unlike Positive Mode (ESI+), Negative Mode is disproportionately susceptible to ion suppression caused by competition for limited negative charge sites on the droplet surface. Common contaminants like phospholipids (plasma), pigments (plant tissue), and endogenous organic acids often co-elute and "steal" the charge, rendering your analyte invisible to the MS.

This guide provides a self-validating workflow to diagnose, remove, and correct these matrix effects.

Module 1: Diagnostic Workflow (Is it Matrix?)

Do not assume low sensitivity is an instrumental fault until you rule out matrix suppression.

Protocol: Post-Column Infusion (PCI)

This is the "Gold Standard" for visualizing exactly where in your chromatogram the suppression occurs.

Required Setup:

  • Syringe Pump: Containing analyte standard (1 µg/mL in mobile phase).

  • T-Piece: Connects the Syringe Pump and the LC Column effluent to the MS Source.

  • LC Injector: Loaded with a Blank Matrix Extract (processed exactly like your samples).

Step-by-Step:

  • Infuse the analyte standard at a steady rate (e.g., 10 µL/min) to generate a stable baseline signal (approx. 1e5 – 1e6 cps).

  • Inject the Blank Matrix Extract via the LC.[1][2][3]

  • Monitor the baseline.

    • Flat Baseline: No matrix effect.

    • Dip (Valley): Ion Suppression (Matrix components are "stealing" charge).

    • Peak (Hill): Ion Enhancement (Rare in ESI-, but possible).

Decision Logic:

  • If the "Dip" aligns with your analyte's retention time: You have a critical matrix effect.[2][4][5][6][7][8][9] Proceed to Module 2.

  • If the "Dip" is chemically separated from your analyte: Your method is robust.

Module 2: The Mechanism of Failure

Understanding why your signal disappears is crucial for fixing it. In ESI(-), the mechanism is often Charge Competition .

Visualization: ESI(-) Suppression Pathway

The following diagram illustrates how high-concentration matrix components (like phospholipids) dominate the droplet surface, preventing your phenoxy-acid analyte from entering the gas phase.

MatrixEffectMechanism Source ESI Source (Negative Mode) Droplet Charged Droplet Formation (Limited Surface Charge) Source->Droplet Competition COMPETITION ZONE Matrix occupies droplet surface Droplet->Competition Charge Limit Matrix Matrix Interferences (Phospholipids/Pigments) High Surface Activity Matrix->Competition Analyte Target Analyte 2-[4-(trifluoromethyl)phenoxy]propanoic acid (Lower Concentration) Analyte->Competition Suppression Analyte Suppression (Remains in Liquid Phase) Competition->Suppression Matrix Wins (High Affinity) Ionization Successful Desolvation (Gas Phase Ion) Competition->Ionization Analyte Wins (Rare without cleanup)

Figure 1: Mechanism of Ion Suppression in ESI(-). Matrix components with higher surface activity exclude the analyte from the droplet surface, preventing gas-phase ion formation.

Module 3: Optimization & Mitigation Protocols

Chromatographic Separation (The "Move It" Strategy)

If the PCI test shows suppression at the void volume (early eluting) or the wash phase (late eluting), adjust your gradient.

  • Column Choice: Use a C18 column with high carbon load (e.g., Waters BEH C18 or Phenomenex Kinetex C18). The trifluoromethyl group provides significant hydrophobicity, allowing you to retain the analyte longer than polar matrix salts.

  • Mobile Phase:

    • Avoid: Strong ion-pairing agents (TFA) which suppress ESI(-).

    • Recommended: 5mM Ammonium Acetate (pH ~5-6).

    • Why? The pKa of phenoxy propionic acids is typically ~3.5. At pH 5, the carboxyl group is fully deprotonated (

      
      ), maximizing sensitivity before it even enters the source.
      
Sample Preparation (The "Remove It" Strategy)

Direct Protein Precipitation (PPT) is often insufficient for ESI(-) because it leaves phospholipids behind.

MethodSuitabilityProsCons
Protein Precip (PPT) LowCheap, FastLeaves phospholipids; High suppression risk.
Phospholipid Removal High (Biofluids) Removes >95% lipidsSlightly more expensive than PPT.
SPE (MAX) Critical (Complex) Specific for AcidsRequires method development.
QuEChERS High (Food/Soil) Handles pigmentsUse PSA/GCB cleanup carefully.

Protocol: Mixed-Mode Anion Exchange (MAX) SPE Use this if simple precipitation fails.

  • Condition: Methanol -> Water.

  • Load: Sample (pH > 6 to ensure analyte is anionic).

  • Wash 1: 5% NH4OH in Water (Removes neutrals/bases).

  • Wash 2: Methanol (Removes hydrophobic neutrals).

  • Elute: 2% Formic Acid in Methanol (Neutralizes the acid, releasing it from the anion exchange resin).

Internal Standards (The "Correct It" Strategy)

You must use an Internal Standard (IS) to normalize matrix variance.

  • Best: Stable Isotope Labeled (SIL) analogue (e.g.,

    
    -labeled).
    
  • Alternative: A structural analogue (e.g., 2-phenoxypropionic acid) if SIL is unavailable.

  • Warning: Do not use a generic external standard. In ESI(-), the suppression is variable between samples; only a co-eluting IS experiences the exact same suppression as your analyte.

Module 4: Troubleshooting FAQ

Q: My Internal Standard response varies wildly between samples. Is this okay? A: No. If IS response varies >20% between neat standards and matrix samples, you have severe suppression. Even if the ratio (Analyte/IS) looks linear, your Limit of Detection (LOD) is compromised in suppressed samples. You must improve Sample Prep (see Module 3).

Q: I see a "split peak" for my analyte. A: This is often a pH mismatch. The injection solvent should match the initial mobile phase conditions. If your mobile phase is pH 5 (Ammonium Acetate) and you inject a sample in 100% Acetonitrile or strong acid, the plug may distort the peak shape. Dilute samples with the starting mobile phase.

Q: Can I use APCI instead of ESI? A: Yes. Atmospheric Pressure Chemical Ionization (APCI) is less susceptible to matrix effects because ionization occurs in the gas phase, not the liquid droplet surface.[10] However, APCI is generally less sensitive for thermally labile carboxylic acids. It is a valid "Plan B."

Module 5: Validation (Calculating the Matrix Factor)

To scientifically prove your method is valid, calculate the Matrix Factor (MF) according to EMA/FDA guidelines.



  • MF = 1.0: No effect.

  • MF < 1.0: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1.0: Ion Enhancement.

IS-Normalized Matrix Factor:



Target: The IS-MF should be close to 1.0, indicating the IS is correcting for the suppression accurately.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effects in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][2][3][5][6][7][8][10][11][12] Link

  • Trufelli, H., et al. (2011). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst.[1][4][7][10][11][12] Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[6] Link

Sources

Troubleshooting

"2-[4-(trifluoromethyl)phenoxy]propanoic acid" stability issues in different pH conditions

This technical guide addresses the stability and handling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as the free acid form of the herbicide Trifop or a structural analog in PPAR agonist research)....

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and handling of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (often referred to as the free acid form of the herbicide Trifop or a structural analog in PPAR agonist research).

Executive Summary

2-[4-(trifluoromethyl)phenoxy]propanoic acid is a lipophilic carboxylic acid characterized by an ether linkage and a trifluoromethyl group. While the ether bond and


 group provide robust chemical resistance against hydrolysis, the compound exhibits critical pH-dependent behaviors  that can compromise experimental integrity. Specifically, researchers must control for solubility-driven precipitation  in acidic media and stereochemical racemization  in alkaline conditions.

Part 1: Troubleshooting & FAQs

Q1: "I observed a white precipitate when adding the compound to my cell culture media (pH 7.4) from a DMSO stock. What happened?"

Diagnosis: This is likely a "Crash-Out" event due to local pH shock or ionic strength incompatibility. Technical Explanation: While the compound is anionic and soluble at pH 7.4 (well above its pKa of ~3.5), adding a concentrated organic stock (DMSO) to an aqueous buffer can create a transient micro-environment where the compound precipitates before it can deprotonate and dissolve. Additionally, the presence of divalent cations (


, 

) in culture media can form insoluble salts with the phenoxypropionate anion.

Corrective Protocol:

  • Pre-dilution: Dilute the DMSO stock 1:10 into a pH 8.0 buffer (like Tris) before adding to the final media. This ensures the compound enters the media as the soluble anion.

  • Vortexing: Vortex the media immediately upon addition to prevent local concentration hotspots.

  • Check Salt Formation: If precipitation persists, filter the media (0.22 µm). If the drug concentration drops significantly (verify by HPLC), calcium bridging is the cause. Switch to a low-calcium media or add EDTA if experimental conditions permit.

Q2: "My chiral HPLC analysis shows a loss of enantiomeric excess (ee%) after storing the sample at pH 10. Is the compound degrading?"

Diagnosis: Not degrading, but racemizing . Technical Explanation: The chiral center at the


-carbon (adjacent to the carbonyl group) is susceptible to base-catalyzed enolization. At pH > 9, the 

-proton becomes sufficiently acidic to be abstracted by hydroxide ions, forming a planar enolate intermediate. When this intermediate reprotonates, it does so from either face, resulting in a racemic mixture (R/S). This process is accelerated by heat.

Corrective Protocol:

  • pH Limit: Strictly maintain pH < 8.0 for storage of chiral samples.

  • Temperature Control: Store samples at 4°C. Racemization follows Arrhenius kinetics; reducing temperature significantly slows the rate.

  • Quenching: If you must run a reaction at high pH, quench immediately with dilute HCl to pH 4–6 before analysis.

Q3: "I see unexpected peaks in my chromatogram after leaving the sample on the benchtop. Is it hydrolysis?"

Diagnosis: Likely Photodegradation , not hydrolysis. Technical Explanation: The ether linkage in phenoxypropionic acids is chemically stable to hydrolysis. However, the aromatic ring, sensitized by the electron-withdrawing trifluoromethyl group, absorbs UV light. This can lead to radical-mediated ether cleavage or decarboxylation under ambient laboratory light.

Corrective Protocol:

  • Amber Glass: Always store stock solutions in amber vials.

  • Foil Wrap: Wrap reservoirs and reaction vessels in aluminum foil during long incubations.

Part 2: Stability Data & Visualization

Table 1: Stability & Solubility Profile by pH
pH ConditionDominant SpeciesSolubility StatusStability ConcernRecommended Action
pH 1.0 - 3.0 Free Acid (Protonated)Insoluble (Precipitates)Physical InstabilityUse cosolvents (DMSO/Ethanol) or avoid.
pH 4.0 - 6.0 Equilibrium MixModerateStableGood for short-term storage.
pH 7.0 - 8.0 Anion (Deprotonated)Soluble StableIdeal for biological assays.
pH > 9.0 Anion (Deprotonated)Highly SolubleChemical Instability (Racemization)Avoid for chiral studies. Process quickly.
Figure 1: Degradation & Racemization Pathways

StabilityPathways cluster_conditions Critical Instability Factors Compound 2-[4-(trifluoromethyl) phenoxy]propanoic acid (Active Chiral Form) Enolate Planar Enolate Intermediate Compound->Enolate High pH (>9) Base Catalysis Photoproducts Photodegradation Products (Phenols, Decarboxylated) Compound->Photoproducts UV Light (hv) Salt Insoluble Salt (Ca/Mg Complex) Compound->Salt Divalent Cations (Ca++, Mg++) Racemate Racemic Mixture (R-form + S-form) Enolate->Racemate Reprotonation

Caption: Mechanistic pathway showing the primary instability risks: base-catalyzed racemization (red path) and UV-mediated degradation (grey path).

Part 3: Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Purpose: To create a standard solution that avoids precipitation and degradation.

  • Weighing: Weigh 10 mg of the solid acid into an amber glass vial.

  • Solvent Choice: Dissolve in 1.0 mL of 100% DMSO (anhydrous).

    • Why? DMSO prevents hydrolysis and solubilizes the protonated acid form completely.

  • Storage: Store at -20°C.

    • Validation: Stable for >6 months.

  • Working Solution: When ready to use, dilute 1:1000 into PBS (pH 7.4).

    • Check: Ensure the final DMSO concentration is <0.1% to avoid cytotoxicity.

Protocol B: pH-Stress Test (Validation for Assay Conditions)

Purpose: To determine if the compound remains stable during your specific experimental timeframe.

  • Preparation: Prepare three buffers:

    • Buffer A: 0.1 M HCl (pH 1.2) - Simulated Gastric Fluid

    • Buffer B: 50 mM Phosphate (pH 7.4) - Physiological

    • Buffer C: 50 mM Borate (pH 10.0) - Stress Condition

  • Incubation: Spike compound to 50 µM in each buffer. Incubate at 37°C in the dark.

  • Sampling: Aliquot 100 µL at T=0, T=4h, T=24h.

  • Quenching: Immediately add 100 µL of Acetonitrile + 0.1% Formic Acid to all samples (stops reaction and solubilizes precipitates).

  • Analysis: Analyze via HPLC-UV (230 nm) or LC-MS.

    • Success Criteria: Recovery >95% at T=24h.

    • Note: Expect precipitation in Buffer A (centrifuge before injection) and potential racemization in Buffer C (requires chiral column to detect).

References

  • Roberts, T. R. (1998). Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry. (Detailed mechanisms of phenoxy acid degradation).

  • Buerge, I. J., et al. (2016). "Stereoselective degradation of the chiral herbicide...". Environmental Science & Technology. (Evidence of racemization in phenoxypropionic acids).

  • PubChem. (2023). "Compound Summary: 2-[4-(trifluoromethyl)phenoxy]propanoic acid". National Library of Medicine.

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: Enantioselective Herbicidal Activity of 2-[4-(trifluoromethyl)phenoxy]propanoic Acid

Executive Summary Molecule Identity: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (Commonly referred to as Trifop-acid ). Verdict: The herbicidal activity of this molecule is strictly stereospecific .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule Identity: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (Commonly referred to as Trifop-acid ). Verdict: The herbicidal activity of this molecule is strictly stereospecific . The (R)-enantiomer is the biologically active eutomer, exhibiting potent inhibition of Acetyl-CoA Carboxylase (ACCase). The (S)-enantiomer is the inactive distomer at the enzymatic level.

This guide provides a technical comparison of these enantiomers, detailing the mechanistic divergence, quantitative potency differences, and experimental protocols required for validation.

Chemical & Mechanistic Context

The Chiral Center

The molecule belongs to the Aryloxyphenoxypropionate (AOPP) class (the "fops").[1][2][3][4] The chiral center is located at the


-carbon of the propanoic acid moiety.
  • Structure: A trifluoromethyl-substituted phenoxy ring ether-linked to a propionic acid backbone.

  • Physiological Role: This acid is the bioactive metabolite formed after the hydrolysis of ester prodrugs (e.g., Trifop-methyl) inside the plant.

Mechanism of Action: ACCase Inhibition

The target site is the carboxyltransferase (CT) domain of the plastidic Acetyl-CoA Carboxylase (ACCase) enzyme, specifically in Poaceae (grass) species.

  • The (R)-Enantiomer: Mimics the spatial configuration of the enzyme's natural substrate. It binds deep within the CT domain active site, locking the enzyme in a non-functional conformation and halting de novo fatty acid biosynthesis. This leads to membrane collapse and necrosis.

  • The (S)-Enantiomer: Due to the methyl group's orientation at the chiral center, the (S)-isomer creates a steric clash within the binding pocket, preventing effective docking.

Diagram 1: The "Chiral Switch" and Mode of Action

This diagram illustrates the divergent pathways of the enantiomers from soil application to enzymatic inhibition.

MOA_Pathway cluster_Soil Soil Environment cluster_Cell Plant Cell (Chloroplast) Soil Soil Application Racemic Racemic Mixture (R/S) Soil->Racemic Microbes Microbial Inversion (S) -> (R) Racemic->Microbes (S) Fraction Plant Plant Uptake (Foliar/Root) Racemic->Plant Direct Uptake Microbes->Plant Converted (R) R_Iso (R)-Enantiomer (Active) Plant->R_Iso S_Iso (S)-Enantiomer (Inactive) Plant->S_Iso ACCase ACCase Enzyme (CT Domain) R_Iso->ACCase High Affinity Binding S_Iso->ACCase No Binding (Steric Clash) Lipid Lipid Biosynthesis ACCase->Lipid Inhibited by (R) ACCase->Lipid Normal Function with (S) Necrosis Membrane Collapse & Necrosis Lipid->Necrosis Pathway Blocked

Caption: Mechanistic pathway showing the strict enzymatic specificity of the (R)-enantiomer and the potential for soil-mediated inversion of the (S)-enantiomer.

Comparative Performance Data

The following data aggregates specific kinetic studies on Trifop and general structure-activity relationships (SAR) for the AOPP class.

Table 1: Enzymatic Potency (In Vitro)

Target: Wheat Acetyl-CoA Carboxylase

Parameter(R)-Trifop Acid(S)-Trifop AcidRacemic Mixture
Activity Status Eutomer (Active)Distomer (Inactive)Intermediate
Ki (Inhibition Constant) ~0.03 µM > 10 µM~0.06 µM
IC50 (Enzyme) 0.1 - 0.5 µM > 50 µM0.8 - 1.2 µM
Binding Affinity HighNegligibleMixed
Table 2: Whole Plant Efficacy (In Vivo)

Target: Avena fatua (Wild Oat) - Post-emergence

Metric(R)-Enantiomer(S)-EnantiomerNotes
GR50 (Growth Reduction) 20 - 40 g ai/ha > 2000 g ai/haUnless soil inversion occurs
Symptom Onset 48-72 HoursNone / DelayedChlorosis in meristems
Selectivity Index > 50 (vs Dicot crops)N/ASafe on broadleaf crops

Note: In sterile hydroponic conditions, the (S)-enantiomer is virtually non-toxic. In soil tests, (S) may show weak activity due to microbial conversion to (R), a phenomenon known as chiral inversion.

Experimental Protocols

To replicate these findings, researchers must use self-validating protocols that isolate the enantiomers and test them independently.

Protocol A: Chiral Separation & Purity Validation

Objective: Ensure testing materials are >98% enantiomeric excess (ee).

  • Preparation: Dissolve racemic Trifop acid in mobile phase (Hexane/Isopropanol 90:10).

  • Column Selection: Use a polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H ).

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min.

    • Detection: UV at 230 nm (phenoxy absorption).

    • Temperature: 25°C.

  • Validation: Inject pure standards. The (R)-enantiomer typically elutes second on OD-H columns (verify with optical rotation:

    
     is positive for R).
    
  • Collection: Fractionate peaks, evaporate solvent, and re-analyze to confirm ee > 98%.

Protocol B: ACCase Inhibition Assay (Spectrophotometric)

Objective: Quantify the intrinsic potency (IC50) without biological confounding factors.

  • Enzyme Extraction: Isolate ACCase from fresh Triticum aestivum (Wheat) seedlings using a buffer containing DTT and PMSF (protease inhibitors).

  • Assay Principle: Coupled enzyme assay. ACCase converts Acetyl-CoA to Malonyl-CoA, consuming ATP. The ADP produced is coupled to Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH), oxidizing NADH to NAD+.

  • Reaction Mix:

    • Buffer (pH 8.0), MgCl2, KCl.

    • Substrates: Acetyl-CoA, ATP, NaHCO3.

    • Coupling System: PEP, NADH, PK/LDH units.

    • Test Compound: Add (R) or (S) Trifop acid at log-scale concentrations (0.001 µM to 100 µM).

  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation) for 5 minutes at 30°C.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to derive IC50.

    • Control: DMSO only (0% inhibition).

    • Background: No Acetyl-CoA (0% activity).

Diagram 2: Experimental Workflow

This diagram outlines the logical flow from synthesis to data validation.

Workflow Start Racemic Trifop Acid HPLC Chiral HPLC (Separation) Start->HPLC R_Frac (R)-Fraction (>98% ee) HPLC->R_Frac S_Frac (S)-Fraction (>98% ee) HPLC->S_Frac Assay_Enz In Vitro Assay (ACCase IC50) R_Frac->Assay_Enz Assay_Plant In Vivo Assay (Whole Plant GR50) R_Frac->Assay_Plant S_Frac->Assay_Enz S_Frac->Assay_Plant Data Comparative Analysis Assay_Enz->Data IC50: R << S Assay_Plant->Data GR50: R << S

Caption: Step-by-step workflow for isolating enantiomers and validating stereoselective toxicity.

References

  • Burton, J. D., et al. (1989). Kinetic characterization, stereoselectivity, and species selectivity of the inhibition of plant acetyl-CoA carboxylase by the aryloxyphenoxypropionic acid grass herbicides. Plant Physiology. Link

  • Müller, K., et al. (2015). Environmental Behavior of the Chiral Herbicide Haloxyfop.[5] 1. Rapid and Preferential Interconversion of the Enantiomers in Soil. Environmental Science & Technology. Link

  • Kaundun, S. S. (2014). Resistance to acetyl-CoA carboxylase-inhibiting herbicides. Pest Management Science. Link

  • Délye, C. (2005).[1] Weed resistance to acetyl coenzyme A carboxylase inhibitors: an update. Weed Science. Link

  • Duke, S. O. (1988). Herbicides: Chemistry, Degradation, and Mode of Action. CRC Press.

Sources

Comparative

A Multi-Modal Spectroscopic Approach for the Structural Validation of 2-[4-(trifluoromethyl)phenoxy]propanoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of a molecule's structure is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: In the landscape of pharmaceutical and agrochemical development, the unequivocal confirmation of a molecule's structure is a cornerstone of safety, efficacy, and intellectual property. The compound 2-[4-(trifluoromethyl)phenoxy]propanoic acid serves as a valuable intermediate, known for its use in synthesizing pharmaceuticals and herbicides where the trifluoromethyl group enhances chemical stability and lipophilicity.[1] This guide provides an in-depth, multi-modal spectroscopic strategy to validate the structure of this molecule, moving beyond mere data presentation to explain the causal logic behind the selection of techniques and interpretation of results. Our approach treats the analytical process as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural proof.

Strategic Overview: A Triad of Spectroscopic Techniques

The structure of 2-[4-(trifluoromethyl)phenoxy]propanoic acid presents several key features that are ideally suited for interrogation by a specific combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To map the proton and carbon framework and to unequivocally confirm the presence and position of the critical trifluoromethyl (-CF₃) group.

  • Infrared (IR) Spectroscopy: To identify the key functional groups, namely the carboxylic acid (C=O and O-H) and the ether linkage (C-O), and to detect the characteristic C-F bonds.

  • Mass Spectrometry (MS): To determine the molecular weight with high accuracy and to analyze fragmentation patterns that corroborate the molecule's connectivity.

The synergy of these three techniques provides a robust and comprehensive validation, where each method cross-verifies the findings of the others.

cluster_0 Overall Validation Workflow Synthesis Synthesized Compound (Presumed Structure) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Cross-Validation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed

Figure 1: Overall workflow for the structural validation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR is the most powerful tool for elucidating the precise structure of an organic molecule. For this specific compound, a suite of NMR experiments is necessary. The inclusion of ¹⁹F NMR is non-negotiable due to the trifluoromethyl group, a common moiety in modern pharmaceuticals that significantly impacts a molecule's properties.[2][3]

Expertise & Causality:
  • ¹H NMR: This experiment will reveal the number of different proton environments, their relative numbers (via integration), and their connectivity (via spin-spin splitting). We expect to see distinct signals for the aromatic protons, the methine (-CH) and methyl (-CH₃) protons of the propanoic acid chain, and the acidic proton of the carboxyl group.

  • ¹³C NMR: This provides a count of the unique carbon atoms in the molecule, confirming the carbon skeleton. The chemical shifts will differentiate between aromatic, aliphatic, carbonyl, and ether-linked carbons.

  • ¹⁹F NMR: This is the definitive test for the -CF₃ group. Fluorine-19 has 100% natural abundance and is a spin ½ nucleus, making it highly sensitive for NMR.[2] We expect a single, sharp signal, confirming that all three fluorine atoms are chemically equivalent, which is characteristic of a -CF₃ group.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[4]

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the CDCl₃. TMS serves as the internal reference standard, with its proton signal defined as 0.0 ppm.[4]

  • Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • For ¹³C NMR, use proton decoupling to obtain singlets for all carbons. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

    • For ¹⁹F NMR, no special parameters are typically needed due to its high sensitivity. Trifluorotoluene can be used as an external reference if precise chemical shift reporting is required.[2]

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Expected Data and Interpretation
NMR Experiment Expected Chemical Shift (δ, ppm) Splitting Pattern Assignment & Rationale
¹H NMR ~11-12Broad Singlet-COOH : The acidic proton is typically deshielded and appears as a broad singlet. Its signal will disappear upon adding a drop of D₂O.[4]
~7.5-7.6Doublet2 x Aromatic CH (ortho to -CF₃) : These protons are deshielded by the electron-withdrawing -CF₃ group. They are split by their neighbors.
~6.9-7.0Doublet2 x Aromatic CH (ortho to -O) : These protons are shielded by the electron-donating oxygen. They are split by their neighbors.
~4.7-4.8Quartet-O-CH(CH₃)- : This methine proton is deshielded by the adjacent oxygen. It is split into a quartet by the three protons of the neighboring methyl group (n+1 rule).
~1.6-1.7Doublet-CH(CH₃) : This methyl group is split into a doublet by the single neighboring methine proton.
¹³C NMR ~175-180Singlet-COOH : The carbonyl carbon of the carboxylic acid is highly deshielded.
~155-160SingletAr C-O : Aromatic carbon directly attached to the ether oxygen.
~127 (quartet)QuartetAr C-CF₃ : The signal for this carbon will be split into a quartet due to coupling with the three fluorine atoms (¹JCF).
~124 (quartet)Quartet-CF₃ : The carbon of the trifluoromethyl group itself will be highly deshielded and appear as a quartet due to one-bond C-F coupling.
~126-127Singlet2 x Ar CH (ortho to -CF₃)
~115-116Singlet2 x Ar CH (ortho to -O)
~72-74Singlet-O-CH(CH₃)- : Aliphatic carbon attached to the ether oxygen.
~18-20Singlet-CH(CH₃) : Aliphatic methyl carbon.
¹⁹F NMR ~ -60 to -63Singlet-CF₃ : A single, sharp peak confirms the presence of the trifluoromethyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational energies of specific bonds, providing a "fingerprint" of the molecule.[5]

Expertise & Causality:

The utility of IR in this context is its ability to quickly confirm the presence of the most characteristic parts of the structure. We are specifically looking for:

  • A very broad O-H stretch, which is the hallmark of a hydrogen-bonded carboxylic acid.[5]

  • A strong, sharp C=O stretch, confirming the carbonyl of the carboxylic acid.

  • C-O stretching vibrations for the ether linkage.

  • Very strong C-F stretching bands, which are characteristic of fluorinated compounds.[6]

Experimental Protocol: IR Analysis
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, prepare a KBr pellet or a liquid film.[5][7]

  • Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Data Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the major absorption bands and compare them to known correlation tables for functional groups.

cluster_1 IR Spectroscopy Workflow Sample_Prep Sample Preparation (ATR or KBr Pellet) Background Acquire Background Spectrum Sample_Prep->Background Acquire_Sample Acquire Sample Spectrum Background->Acquire_Sample Data_Analysis Identify Key Absorption Bands Acquire_Sample->Data_Analysis Confirm_FG Confirm Functional Groups (COOH, C-O, C-F) Data_Analysis->Confirm_FG

Figure 2: Step-by-step workflow for IR spectroscopic analysis.

Expected Data and Interpretation
Wavenumber (cm⁻¹) Intensity Vibration Type Assignment & Rationale
3300 - 2500Broad, StrongO-H stretchCharacteristic broad absorption of a hydrogen-bonded carboxylic acid dimer.[5][7]
1725 - 1700Strong, SharpC=O stretchCarbonyl stretch of the carboxylic acid.[5]
1300 - 1100Very StrongC-F stretchMultiple strong bands are expected for the -CF₃ group, a highly reliable indicator.
1250 - 1200StrongAr-O stretchAsymmetric C-O-C stretch of the aryl ether.
~1100MediumC-O stretchC-O stretch associated with the carboxylic acid.
~2980MediumC-H stretchAliphatic C-H stretching from the propanoic acid moiety.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural clues from its fragmentation pattern. For molecules intended for biological applications, confirming the exact mass is essential.

Expertise & Causality:

We choose a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation during ionization, allowing for clear observation of the molecular ion (or a protonated/deprotonated version). High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or TOF analyzers, is the gold standard. It can measure the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern, obtained via tandem MS (MS/MS), acts as a final piece of the structural puzzle, confirming the connectivity of the phenoxy and propanoic acid parts.

Experimental Protocol: HRMS (ESI-TOF) Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Ionization: Use ESI in negative ion mode. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. Positive mode can also be used, which would likely form the [M+H]⁺ or [M+Na]⁺ adducts.

  • Mass Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The expected exact mass of the [M-H]⁻ ion for C₁₀H₈F₃O₃⁻ is 233.0425.

  • Tandem MS (MS/MS): If further confirmation is needed, select the precursor ion ([M-H]⁻) and subject it to Collision-Induced Dissociation (CID) to generate a fragmentation spectrum.

Expected Data and Interpretation
Analysis Mode Expected m/z Assignment Rationale
HRMS (Negative ESI) 233.0425 [M-H]⁻ The deprotonated molecular ion. This confirms the molecular formula C₁₀H₉F₃O₃. The molecular weight of the neutral molecule is 234.17 g/mol .
MS/MS of 233.04 ~189.05[M-H-CO₂]⁻Loss of carbon dioxide (44 Da) from the carboxylate group.
~161.02[M-H-C₃H₄O₂]⁻Cleavage of the ether bond, resulting in the 4-(trifluoromethyl)phenoxide anion.
~73.02[C₃H₅O₂]⁻Cleavage of the ether bond, resulting in the 2-propanoate anion.

Comparison with Alternative Methods

While the triad of NMR, IR, and MS provides comprehensive structural validation, it is useful to understand how it compares to other techniques.

Technique Strengths for This Application Limitations for This Application
NMR / IR / MS (This Guide) Provides complete connectivity, functional group, and molecular formula data. Relatively small sample amount needed.Does not provide information on crystal packing or absolute stereochemistry (if chiral).
Elemental Analysis (CHN) Provides the empirical formula (ratio of C, H, N). Can be used to confirm purity.Does not provide structural/connectivity information. Less precise than HRMS for formula determination.
X-Ray Crystallography Provides the absolute, unambiguous 3D structure, including stereochemistry and crystal packing.Requires a suitable single crystal, which can be difficult and time-consuming to grow. The result is for the solid state only.
UV-Vis Spectroscopy Quick and simple. Can confirm the presence of the aromatic chromophore.Provides very limited structural information. Not specific enough for full validation.

Conclusion

The structural validation of 2-[4-(trifluoromethyl)phenoxy]propanoic acid is most effectively and reliably achieved through the synergistic application of NMR spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). This multi-modal approach ensures that every key feature of the molecule—from its carbon-hydrogen framework and functional groups to its exact molecular formula and connectivity—is rigorously confirmed. Each technique provides a layer of evidence that is cross-validated by the others, adhering to the principles of scientific integrity and creating a self-validating system for unequivocal structural proof. This comprehensive characterization is an indispensable step in the research and development pipeline for any application utilizing this important chemical intermediate.

References

  • ChemSynthesis. (2024). 2-[4-(trifluoromethyl)phenyl]propanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,3,3-Tetrafluoro-3-(trifluoromethoxy)propanoic acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. Retrieved from [Link]

  • S. K. Ali, et al. (n.d.). Infrared Spectral Studies of Propanoic Acid in Various Solvents. Retrieved from a research paper on solute-solvent interactions.
  • The Royal Society of Chemistry. (n.d.). Abbreviations: DMSO-Dimethyl Sulfoxide, TFA-Trifluoroacetic acid.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of propanoic acid. Retrieved from [Link]

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid. Retrieved from [Link]

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • MDPI. (2022). Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents. Retrieved from [Link]

  • NIST. (n.d.). Propanoic acid, 2-oxo-. NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Methyl-2-(4-methylphenoxy)propanoic acid. Retrieved from [Link]

  • GNPS. (n.d.). GNPS Library Spectrum CCMSLIB00004697706. Retrieved from [Link]

  • US EPA. (n.d.). Propanoic acid, 2-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]-, methyl ester. Retrieved from [Link]

  • eScholarship.org, UC Davis. (2014). Systematic Analysis of High-Resolution Tandem Mass Spectra. Retrieved from [Link]

  • MSU Chemistry. (2022). Quantitative Identification of Nonpolar Perfluoroalkyl Substances by Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

Comparison of "2-[4-(trifluoromethyl)phenoxy]propanoic acid" with its constitutional isomers

The following technical guide provides an in-depth comparison of 2-[4-(trifluoromethyl)phenoxy]propanoic acid against its primary constitutional isomers. This analysis focuses on structure-activity relationships (SAR), h...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 2-[4-(trifluoromethyl)phenoxy]propanoic acid against its primary constitutional isomers. This analysis focuses on structure-activity relationships (SAR), herbicidal efficacy (auxin mimicry), and physicochemical properties relevant to drug and agrochemical development.

Executive Summary

2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS: 69484-34-0) is a fluorinated phenoxypropionate derivative. Structurally, it consists of a propanoic acid backbone linked via an ether bond to a phenyl ring substituted with a trifluoromethyl (


) group at the para position.

Unlike the "fop" class of herbicides (e.g., fluazifop) which contain two aromatic rings and inhibit ACCase to kill grasses, this single-ring compound functions primarily as a synthetic auxin . It mimics indole-3-acetic acid (IAA), causing uncontrolled growth and eventual death in broadleaf weeds.

This guide compares the Para-isomer (Target) with three key constitutional isomers to demonstrate how substituent positioning dictates biological activity:

  • Meta-isomer: 2-[3-(trifluoromethyl)phenoxy]propanoic acid.

  • Ortho-isomer: 2-[2-(trifluoromethyl)phenoxy]propanoic acid.

  • Beta-isomer: 3-[4-(trifluoromethyl)phenoxy]propanoic acid.

Key Findings
FeaturePara-Isomer (Target)Meta-Isomer Ortho-Isomer Beta-Isomer
IUPAC Name 2-[4-(trifluoromethyl)phenoxy]propanoic acid2-[3-(trifluoromethyl)phenoxy]propanoic acid2-[2-(trifluoromethyl)phenoxy]propanoic acid3-[4-(trifluoromethyl)phenoxy]propanoic acid
Substitution 4-position (

)
3-position (

)
2-position (

)
Chain position (3-oxy)
Auxin Activity High (Broadleaf herbicide)Moderate/LowLow (Steric hindrance)Inactive
pKa (Est.) ~3.1 (Stronger acid)~3.2~3.4 (Steric effect)~4.5 (Typical carboxyl)
Primary Use Herbicide / IntermediateResearch / SAR ProbeResearch / SAR ProbeInactive Metabolite

Chemical Identity & Isomer Landscape

The molecular formula


 yields several isomers. The biological distinction lies in the molecular recognition  by the TIR1 ubiquitin ligase complex (the auxin receptor).
Structural Visualization

The following diagram illustrates the structural divergence of the isomers from the common molecular formula.

IsomerMap Formula Molecular Formula C10H9F3O3 Alpha Alpha-Phenoxy (2-position) Formula->Alpha Beta Beta-Phenoxy (3-position) Formula->Beta Para Para-Isomer (Target) 2-[4-(trifluoromethyl)...] High Auxin Activity Alpha->Para 4-substitution Meta Meta-Isomer 2-[3-(trifluoromethyl)...] Reduced Activity Alpha->Meta 3-substitution Ortho Ortho-Isomer 2-[2-(trifluoromethyl)...] Steric Hindrance Alpha->Ortho 2-substitution BetaStruct Beta-Isomer 3-[4-(trifluoromethyl)...] Biologically Inactive Beta->BetaStruct

Caption: Structural classification of constitutional isomers. The alpha-linkage (blue) is critical for auxin activity, while the para-substitution (green) optimizes receptor binding.

Comparative Performance Analysis

Biological Activity: The Auxin Effect

Synthetic auxins function by binding to the TIR1/AFB receptor pocket. This binding promotes the degradation of Aux/IAA transcriptional repressors, unlocking gene expression.

  • Para-Isomer (Target): The

    
     group at the 4-position is a bioisostere of the chlorine atom in 4-CPA or the methyl group in other auxins. It provides the necessary lipophilicity and electronic withdrawal to stabilize the active conformation within the receptor.
    
  • Meta/Ortho Isomers: Shifting the

    
     group disrupts the "two-point attachment" theory (carboxyl + ring). The ortho-isomer introduces significant steric clash, preventing the carboxyl group from orienting correctly in the active site.
    
  • Beta-Isomer: Moving the ether linkage to the 3-position (beta) removes the chiral center alpha to the carboxyl group. This destroys auxin activity, as the distance between the aromatic ring and the carboxylic acid becomes too great for the receptor bridge.

Physicochemical Properties

The position of the electron-withdrawing trifluoromethyl group (


) influences the acidity (pKa) of the propanoic acid tail.
IsomerElectronic EffectPredicted pKaSolubility Profile
Para Strong inductive withdrawal through conjugation path.3.10 High lipophilicity; penetrates leaf cuticle well.
Meta Inductive withdrawal only (no resonance).3.25Similar lipophilicity.
Ortho Strong inductive, but steric inhibition of solvation.3.40Lower solubility due to crystal packing efficiency.
Beta Ether oxygen is further from carboxyl; less inductive pull.4.50Weaker acid; poorer membrane transport at physiological pH.

Experimental Protocols

Protocol: Synthesis of 2-[4-(trifluoromethyl)phenoxy]propanoic acid

This protocol uses a Williamson ether synthesis, applicable to all three ring isomers by swapping the starting phenol.

Reagents:

  • 4-(Trifluoromethyl)phenol (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (Solvent)

  • Sodium Hydroxide (NaOH, for hydrolysis)

Workflow:

  • Alkylation: Dissolve 4-(trifluoromethyl)phenol in acetonitrile. Add

    
     and stir for 30 min at room temperature to form the phenoxide.
    
  • Addition: Dropwise add ethyl 2-bromopropionate.

  • Reflux: Heat to

    
     for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2).
    
  • Hydrolysis: Evaporate solvent. Redissolve residue in THF/Water (1:1). Add NaOH (2M). Stir at

    
     for 2 hours to cleave the ester.
    
  • Workup: Acidify with HCl to pH 1. Extract with Ethyl Acetate. Dry over

    
     and recrystallize from hexane.
    
Protocol: Root Growth Inhibition Assay (Auxin Bioassay)

To quantitatively compare the isomers, use the Arabidopsis thaliana root inhibition assay.

Materials:

  • Arabidopsis seeds (Col-0 wild type).

  • Murashige and Skoog (MS) agar plates.

  • Test compounds (Para, Meta, Ortho, Beta isomers) dissolved in DMSO.

Step-by-Step:

  • Sterilization: Surface sterilize seeds (70% ethanol, 2 min; bleach, 10 min).

  • Plating: Place seeds on vertical MS plates containing increasing concentrations of the isomer (

    
    ).
    
  • Stratification: Keep plates at

    
     for 2 days (dark).
    
  • Growth: Transfer to growth chamber (

    
    , 16h light).
    
  • Measurement: After 7 days, measure primary root length.

  • Analysis: Plot dose-response curves. The Para-isomer should show an

    
     (potent inhibition), while the Beta-isomer  will show negligible inhibition (
    
    
    
    ).

Mechanism of Action Visualization

The following diagram details the signal transduction pathway activated by the Para-isomer, contrasting it with the inactive Beta-isomer.

AuxinPath Compound_Para Para-Isomer (Active) Receptor TIR1/AFB Receptor Complex Compound_Para->Receptor High Affinity Binding Compound_Beta Beta-Isomer (Inactive) Compound_Beta->Receptor No Binding (Steric Mismatch) Complex TIR1-Auxin-Aux/IAA Ternary Complex Receptor->Complex AuxIAA Aux/IAA Repressor Protein AuxIAA->Complex Ubiquitination Ubiquitination & Proteasomal Degradation Complex->Ubiquitination ARF ARF Transcription Factors Released Ubiquitination->ARF Repressor Removed Response Gene Expression: - Cell Elongation - Root Inhibition - Senescence ARF->Response

Caption: Mechanism of Action. The Para-isomer facilitates the degradation of repressors (Aux/IAA), triggering herbicidal effects. The Beta-isomer fails to bind.

References

  • BCPC Pesticide Compendium. (n.d.). Trifop Data Sheet. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 13953820, 3-[3-(Trifluoromethyl)phenoxy]propanoic acid. Retrieved January 30, 2026, from [Link]

  • Accela ChemBio. (2023). Product Catalog: 2-[4-(trifluoromethyl)phenoxy]propanoic acid (CAS 69484-34-0). Retrieved January 30, 2026, from [Link]

  • Takano, H. K., et al. (2021). Acetyl-CoA carboxylase (ACCase)-inhibiting herbicides: Past, present, and future. Weed Science. Retrieved January 30, 2026, from [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 2-[4-(Trifluoromethyl)phenoxy]propanoic Acid Derivatives

Executive Summary The 2-phenoxypropanoic acid scaffold is a privileged structure in chemical biology and drug discovery, demonstrating remarkable versatility. The introduction of a trifluoromethyl (-CF3) group at the 4-p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-phenoxypropanoic acid scaffold is a privileged structure in chemical biology and drug discovery, demonstrating remarkable versatility. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the phenoxy ring significantly modulates the scaffold's physicochemical properties, influencing its lipophilicity, metabolic stability, and binding interactions with various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) for derivatives of 2-[4-(trifluoromethyl)phenoxy]propanoic acid, focusing on two primary and distinct areas of application: herbicidal activity and metabolic modulation via Peroxisome Proliferator-Activated Receptors (PPARs). We will dissect the nuanced structural modifications that confer target specificity and potency, supported by experimental data and detailed protocols for researchers in agrochemistry and pharmacology.

The Core Scaffold: Properties, Chirality, and Synthesis

The 2-[4-(trifluoromethyl)phenoxy]propanoic acid molecule possesses several key features that are central to its biological activity. The trifluoromethyl group is a strong electron-withdrawing group that increases the lipophilicity of the molecule and can enhance its metabolic stability by blocking potential sites of oxidation[1]. The propanoic acid moiety provides a crucial acidic head group for interacting with target proteins and introduces a chiral center at the C2 position.

Chirality and Biological Activity: A critical aspect of the SAR for this class of compounds is stereochemistry. The biological activity of 2-phenoxypropanoic acid derivatives often resides in a single enantiomer, typically the (R)-isomer. This is true for both its herbicidal and PPAR agonist activities, where the (R)-enantiomer demonstrates significantly higher potency[2][3]. This stereoselectivity underscores a specific, three-dimensional binding interaction with the target enzymes or receptors.

General Synthetic Workflow: The synthesis of these derivatives typically involves the etherification of a substituted phenol with a propanoate ester, followed by hydrolysis. The introduction of various functionalities allows for the exploration of the chemical space around the core scaffold.

Synthetic_Workflow Phenol 4-(Trifluoromethyl)phenol Etherification Williamson Ether Synthesis (e.g., K2CO3, Acetone) Phenol->Etherification Propanoate Ethyl 2-bromopropanoate Propanoate->Etherification Intermediate Ethyl 2-[4-(trifluoromethyl)phenoxy]propanoate Etherification->Intermediate Formation of Ether Linkage Hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) Intermediate->Hydrolysis Final_Product 2-[4-(Trifluoromethyl)phenoxy]propanoic acid Hydrolysis->Final_Product Saponification Target_Comparison cluster_0 Biological Systems Plant Plant (Grass Weeds) Human Human (Metabolic Regulation) Scaffold 2-[4-(CF3)phenoxy] propanoic Acid Scaffold ACCase ACCase Enzyme (Fatty Acid Synthesis) Scaffold->ACCase Inhibition PPAR PPAR Nuclear Receptors (Gene Transcription) Scaffold->PPAR Agonism ACCase->Plant Leads to Cell Death PPAR->Human Modulates Metabolism

Caption: Divergent targeting by the same chemical scaffold.

Experimental Design & Methodologies

To facilitate further research, we provide standardized protocols for evaluating the biological activities discussed.

Protocol 1: In Vitro ACCase Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of test compounds against plant ACCase.

Methodology:

  • Enzyme Extraction: Isolate ACCase from the etiolated shoots of a susceptible grass species (e.g., Zea mays). Homogenize tissue in an extraction buffer and purify via ammonium sulfate precipitation and size-exclusion chromatography.

  • Assay Principle: The assay measures the incorporation of radiolabeled ¹⁴C-bicarbonate into an acid-stable product, malonyl-CoA.

  • Procedure:

    • Prepare an assay mixture containing buffer (e.g., Tricine-KOH, pH 8.0), ATP, MgCl₂, acetyl-CoA, and NaH¹⁴CO₃.

    • Add varying concentrations of the test compound (dissolved in DMSO) to the mixture.

    • Initiate the reaction by adding the purified ACCase enzyme preparation.

    • Incubate at 32°C for 10 minutes.

    • Terminate the reaction by adding concentrated HCl.

    • Dry the samples to remove unreacted ¹⁴CO₂.

    • Resuspend the residue in a scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Protocol 2: Cell-Based PPARα Reporter Gene Assay

Objective: To measure the ability of test compounds to activate human PPARα.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293 or CV-1) co-transfected with two plasmids:

    • An expression vector for the full-length human PPARα.

    • A reporter plasmid containing a luciferase gene under the control of a promoter with multiple peroxisome proliferator response elements (PPREs).

  • Procedure:

    • Plate the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compounds for 18-24 hours. Include a known agonist (e.g., fenofibrate) as a positive control and a vehicle (DMSO) as a negative control.

    • After incubation, lyse the cells using a suitable lysis buffer.

    • Add a luciferase substrate (e.g., luciferin) to the cell lysate.

    • Measure the resulting luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary (e.g., a parallel cytotoxicity assay). Calculate the fold activation relative to the vehicle control. Determine the EC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Conclusion and Future Directions

The 2-[4-(trifluoromethyl)phenoxy]propanoic acid scaffold is a testament to how subtle structural and stereochemical modifications can redirect the biological activity of a molecule toward entirely different targets in distinct organisms. For herbicidal applications, the focus remains on optimizing plant uptake and translocation, often through pro-herbicide strategies, while maintaining potent ACCase inhibition. In the pharmaceutical realm, the challenge lies in fine-tuning the structure to achieve specific PPAR isotype selectivity (e.g., PPARα/δ dual agonism vs. pan-agonism) to maximize therapeutic benefit for complex metabolic diseases while minimizing off-target effects.

Future research could explore the potential for developing derivatives with novel modes of action or leveraging this scaffold's properties for applications in other fields, such as anti-inflammatory or antitumor agents, where related structures have already shown promise.[4][5] The continued exploration of this versatile chemical entity will undoubtedly yield further innovations in both agriculture and medicine.

References

  • Ohta, K., Minami, K., Yoshikawa, H., & Ishida, Y. (2014). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, 57(11), 1940-1942. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. JOCPR. [Link]

  • Wikipedia. (n.d.). Phenoxy herbicide. [Link]

  • Ghorab, M. M., et al. (2005). Part 3: synthesis and biological evaluation of some analogs of the antitumor agents, 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propionic acid, and 2-{4-[(7-bromo-2-quinolinyl)oxy]phenoxy}propionic acid. Bioorganic & Medicinal Chemistry, 13(4), 1069-81. [Link]

  • MDPI. (n.d.). Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]

  • Malamas, M. S., et al. (2004). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Journal of Medicinal Chemistry, 47(21), 5021-40. [Link]

  • Singh, J. P., et al. (2005). Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist... Molecular Pharmacology, 68(3), 763-8. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Lee, Y., et al. (2014). A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides... Journal of Medicinal Chemistry, 57(4), 1596-1600. [Link]

  • Wikipedia. (n.d.). Fenoprop. [Link]

  • L-Pharma. (n.d.). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. [Link]

  • Wikipedia. (n.d.). PPAR agonist. [Link]

  • ResearchGate. (1990). Overview of Herbicide Mechanisms of Action. Environmental Health Perspectives, 87, 263-71. [Link]

  • Patsnap Synapse. (2024). Demystifying PPAR agonists: A Comprehensive Guide... [Link]

  • PubMed Central. (n.d.). An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors... [Link]

  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists... [Link]

  • Google Patents. (n.d.).
  • JETIR. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. [Link]

  • Kakehi, K., et al. (1990). Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin, 38(6), 1597-603. [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... [Link]

  • Biological & Pharmaceutical Bulletin. (2024). Structure-Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. Biol Pharm Bull, 47(5), 946-954. [Link]

Sources

Comparative

"2-[4-(trifluoromethyl)phenoxy]propanoic acid" toxicological profile compared to other herbicides

This guide provides an in-depth toxicological profile of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (4-TFPP), a core pharmacophore of the Aryloxyphenoxypropionate (AOPP or "Fop") herbicide class. While often overshadow...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological profile of 2-[4-(trifluoromethyl)phenoxy]propanoic acid (4-TFPP), a core pharmacophore of the Aryloxyphenoxypropionate (AOPP or "Fop") herbicide class.

While often overshadowed by its commercial ester derivatives (e.g., Trifop-methyl, Fluazifop-butyl), this acid moiety is the biologically active metabolite responsible for both herbicidal efficacy (ACCase inhibition) and mammalian toxicity (PPAR


 activation). This analysis compares it against structural analogs and functional alternatives to aid drug development and agrochemical safety assessment.

Part 1: Chemical Identity & Mechanism of Action

2-[4-(trifluoromethyl)phenoxy]propanoic acid serves as a critical model compound.[1] In drug development, it represents the "fibrates-like" structural motif that bridges agrochemical toxicity and pharmaceutical lipid-modulation.

The Dual-Mechanism Paradox

The toxicity profile of this compound is defined by a stark species-specific divergence in molecular targets.

  • In Plants (Target): The acid actively inhibits Acetyl-CoA Carboxylase (ACCase) , specifically the eukaryotic form found in grasses (Gramineae). This blocks fatty acid biosynthesis, leading to necrosis of meristematic tissue.

  • In Mammals (Off-Target): The compound acts as a Peroxisome Proliferator-Activated Receptor alpha (PPAR

    
    ) agonist . It mimics endogenous fatty acids, binding to the nuclear receptor PPAR
    
    
    
    to regulate lipid metabolism genes.

Critical Insight for Drug Developers: The same structural features that allow AOPPs to bind the ACCase active site (a carboxyl head group with a lipophilic tail) facilitate their binding to the PPAR


 ligand-binding domain. This overlap is the root cause of the rodent-specific hepatocarcinogenicity observed in this class.
Mechanism Visualization

MOA_Pathway cluster_Plant Target Organism (Grasses) cluster_Mammal Non-Target Organism (Rodents) Compound 2-[4-(trifluoromethyl)phenoxy] propanoic acid ACCase Inhibition of ACCase (Plastid) Compound->ACCase High Affinity PPAR Activation of PPARα (Nuclear Receptor) Compound->PPAR Agonist Binding LipidBlock Blockade of Fatty Acid Biosynthesis ACCase->LipidBlock Necrosis Meristem Necrosis (Plant Death) LipidBlock->Necrosis GeneExp Altered Gene Expression (Acyl-CoA Oxidase) PPAR->GeneExp Peroxisome Peroxisome Proliferation & Oxidative Stress GeneExp->Peroxisome Tumor Hepatocellular Adenoma (Rodent Specific) Peroxisome->Tumor Chronic Exposure

Figure 1: Divergent signaling pathways. In plants, the compound causes lethal lipid deficiency. In rodents, it drives receptor-mediated oxidative stress leading to tumors.

Part 2: Comparative Toxicological Profile

This section contrasts 2-[4-(trifluoromethyl)phenoxy]propanoic acid with its parent herbicide class (Trifop/Fluazifop) and a functional alternative (Glyphosate).

Comparative Toxicity Matrix
Metric2-[4-(trifluoromethyl)phenoxy]propanoic acid (4-TFPP)Fluazifop-P-butyl (Commercial Analog)Glyphosate (Broad Spectrum Control)
Primary Target ACCase (Acid form is active)ACCase (Pro-herbicide, hydrolyzes to acid)EPSP Synthase
Acute Oral LD50 (Rat) ~500–1,000 mg/kg (Est.)*2,451 mg/kg>5,000 mg/kg
Hepatotoxicity High (PPAR

driven)
Moderate (Metabolic activation required)Low
Carcinogenicity Rodent Liver Tumors (Non-genotoxic)Rodent Liver Tumors (Non-genotoxic)Non-Carcinogenic (Consensus)**
Reproductive Tox Potential TeratogenFetotoxic (NOAEL ~5 mg/kg)Low Risk
Environmental Half-life Moderate (Soil: 20–50 days)Rapid Hydrolysis (<1 day to acid)Moderate (Soil: 47 days)

*Estimated based on structural analogs (Trifop/Diclofop). Pure acid data is rare as esters are the commercial form. **Subject to ongoing regulatory debate, but mechanistically distinct from PPAR carcinogens.

Deep Dive: Hepatotoxicity & Species Specificity

The defining toxicological feature of 4-TFPP is peroxisome proliferation .

  • Rodents: Highly sensitive. Exposure leads to massive hepatomegaly (liver enlargement), induction of fatty acid

    
    -oxidation enzymes (e.g., Acyl-CoA oxidase), and eventual tumor formation due to sustained oxidative stress.
    
  • Humans: Refractory. Human PPAR

    
     is expressed at lower levels and responds differently to ligand activation. Therefore, the liver tumors observed in rats are generally considered not relevant to humans  by regulatory bodies (EPA, EFSA), provided exposure is below the threshold for other toxic effects.
    
Reproductive Toxicity

Unlike the liver effects, reproductive toxicity is a relevant concern for humans. AOPP acids can cross the placental barrier.

  • Mechanism: Disruption of cholesterol biosynthesis (essential for steroid hormones and membrane formation) in the developing fetus.

  • Outcome: Skeletal malformations and diaphragmatic hernias have been observed in rat studies with high-dose AOPPs.

Part 3: Experimental Protocols for Safety Assessment

For researchers validating this compound or its derivatives, the following protocols distinguish between "on-target" efficacy and "off-target" toxicity.

Protocol A: In Vitro PPAR Transactivation Assay

Purpose: To quantify the potential for rodent hepatocarcinogenicity early in drug/agrochemical design.

  • Cell System: Transfect COS-7 or HepG2 cells with:

    • A mammalian expression vector encoding full-length mouse or human PPAR

      
      .
      
    • A reporter plasmid containing PPRE (Peroxisome Proliferator Response Element) upstream of Luciferase.

  • Treatment:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • After 24h, treat with 4-TFPP (0.1, 1, 10, 100

      
      M).
      
    • Positive Control: Wy-14,643 (potent PPAR

      
       agonist).
      
    • Negative Control: DMSO vehicle (0.1%).

  • Readout:

    • Lyse cells after 24h incubation.

    • Measure Luciferase activity (Luminescence) normalized to

      
      -galactosidase (transfection efficiency control).
      
  • Interpretation: A dose-dependent increase in luminescence >2-fold over vehicle indicates PPAR

    
     agonism. Compare EC50 values between Mouse-PPAR
    
    
    
    and Human-PPAR
    
    
    to assess species risk.
Protocol B: In Vivo 28-Day Rodent Liver Enzyme Induction

Purpose: To confirm peroxisome proliferation in a whole-organism model.

  • Subjects: Male Wistar rats (n=5/group), 6-8 weeks old.

  • Dosing: Oral gavage of 4-TFPP at 0, 10, 50, and 200 mg/kg/day for 28 days.

  • Endpoints:

    • Absolute/Relative Liver Weight: >150% increase suggests peroxisome proliferation.

    • Biochemical Assay: Homogenize liver tissue. Assay for Cyanide-insensitive Palmitoyl-CoA Oxidation (a marker for peroxisomal

      
      -oxidation).
      
    • Histopathology: H&E staining to observe hepatocellular hypertrophy and eosinophilia.

  • Self-Validation: If liver weight increases without a corresponding increase in Palmitoyl-CoA oxidation, the mechanism may be non-PPAR mediated (e.g., cholestasis or fatty liver), requiring a different risk assessment strategy.

Part 4: Environmental Fate & Persistence

The acid form (4-TFPP) is the terminal residue for many ester-based herbicides.

  • Soil Dynamics: It is weakly mobile in soil due to the carboxylic acid group (pKa ~3.5). In basic soils, it exists as an anion, increasing leaching potential.

  • Degradation: Microbial breakdown is the primary pathway. The trifluoromethyl group (

    
    ) is highly stable and resistant to microbial attack, often resulting in the phenoxy ring persisting longer than non-fluorinated analogs.
    
  • Water Safety: Due to high water solubility of the salt form, 4-TFPP is a potential groundwater contaminant, though its rapid photolysis in clear water (half-life < 30 days) mitigates long-term aquatic risk.

References

  • Chem-Impex International. (n.d.). 2-[4-(Trifluoromethyl)phenoxy]propanoic acid Product Data. Retrieved from

  • U.S. EPA. (2000).[2] Toxicological Profile for Fluazifop-butyl and Metabolites. Integrated Risk Information System. Retrieved from

  • Roberts, T. R. (1998).
  • Corton, J. C., et al. (2014). Mode of Action Framework Analysis for Receptor-Mediated Toxicity: The Peroxisome Proliferator-Activated Receptor Alpha (PPARα). Critical Reviews in Toxicology.
  • PubChem. (2025).[3] Compound Summary: 2-[4-(trifluoromethyl)phenoxy]propanoic acid.[1][4][5] National Library of Medicine. Retrieved from

Sources

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